7-Ethynyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-ethynyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZUMLLSBKWXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 7-Ethynyl-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: 7-Ethynyl-1H-indole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal alkyne appended to the indole scaffold, makes it a valuable building block for the synthesis of complex molecular architectures. The indole nucleus is a "privileged scaffold," frequently found in bioactive natural products and pharmaceuticals, while the ethynyl group serves as a key functional handle for a variety of powerful chemical transformations, including cycloadditions and cross-coupling reactions.[1][2][3] This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. This compound combines the aromatic, electron-rich indole system with the linear, reactive acetylenic moiety, resulting in a unique combination of chemical characteristics.
Chemical Structure
The molecule consists of a benzene ring fused to a pyrrole ring, forming the indole core.[4] An ethynyl group (-C≡CH) is substituted at the C7 position of the benzene portion of the scaffold. The planarity of the indole ring and the linear geometry of the alkyne are defining structural features.
Sources
An In-depth Technical Guide to 7-Ethynyl-1H-indole (CAS No. 1057670-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold and the Versatility of the Ethynyl Group
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the design of novel therapeutic agents.[3][4][5] From anti-cancer agents to antivirals and anti-inflammatory drugs, the indole motif consistently appears in molecules that address significant healthcare challenges.[5][6][7]
This guide focuses on a particularly interesting derivative: 7-Ethynyl-1H-indole. The introduction of an ethynyl group at the 7-position of the indole ring imparts a unique set of reactive properties, opening up a plethora of synthetic possibilities. Terminal alkynes are highly versatile functional groups that can participate in a wide range of chemical transformations, most notably in the realm of "click chemistry" and bioorthogonal reactions.[1] This makes this compound a valuable building block for the synthesis of complex molecules, including novel drug candidates, molecular probes, and advanced materials.
This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in research and drug development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for the safe handling, storage, and application of this compound in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1057670-22-0 | [8][9] |
| Molecular Formula | C₁₀H₇N | [8][9] |
| Molecular Weight | 141.17 g/mol | [8] |
| IUPAC Name | This compound | [9] |
| SMILES | C#CC1=CC=CC2=C1NC=C2 | [8] |
| Purity | ≥97% (typical) | [8] |
| Storage | 4°C, stored under nitrogen | [8] |
| Signal Word | Warning | [9] |
| Hazard Statements | H302, H315, H319, H335 | [9] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 | [8] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through a two-step process involving a Sonogashira coupling followed by a deprotection step. This approach offers a reliable and versatile route to the target compound.
Overall Synthetic Scheme
Caption: Synthetic route to this compound.
Part 1: Synthesis of the Starting Material: 7-Iodo-1H-indole
While 7-iodo-1H-indole is commercially available, it can also be synthesized from 1H-indole. A common method involves the iodination of indole, although regioselectivity can be a challenge. More controlled methods often start from substituted anilines. For the purpose of this guide, we will assume the availability of 7-iodo-1H-indole as the starting material.
Part 2: Sonogashira Coupling of 7-Iodo-1H-indole with Trimethylsilylacetylene
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10] Trimethylsilylacetylene is often used as a convenient and safer alternative to acetylene gas.[11]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-iodo-1H-indole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the solids. To this mixture, add triethylamine (Et₃N, 3.0 eq) followed by trimethylsilylacetylene (1.5 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalysts. Wash the Celite pad with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 7-((trimethylsilyl)ethynyl)-1H-indole, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.[11][12][13]
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 7-((trimethylsilyl)ethynyl)-1H-indole (1.0 eq) in methanol (MeOH) in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting this compound can be further purified by column chromatography if necessary, though it is often obtained in high purity after this procedure.
Characterization and Spectroscopic Data
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
-
δ ~8.2-8.4 ppm (br s, 1H): NH proton of the indole ring.
-
δ ~7.6-7.8 ppm (d, 1H): Aromatic proton at the C4 position.
-
δ ~7.2-7.4 ppm (m, 2H): Aromatic protons at the C5 and C6 positions.
-
δ ~7.1-7.2 ppm (t, 1H): Proton at the C2 position of the indole ring.
-
δ ~6.5-6.6 ppm (t, 1H): Proton at the C3 position of the indole ring.
-
δ ~3.1-3.3 ppm (s, 1H): Acetylenic proton.
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
-
δ ~136-138 ppm: C7a of the indole ring.
-
δ ~128-130 ppm: C3a of the indole ring.
-
δ ~120-125 ppm: Aromatic CH carbons (C4, C5, C6).
-
δ ~120-122 ppm: C2 of the indole ring.
-
δ ~110-115 ppm: C7 of the indole ring.
-
δ ~102-104 ppm: C3 of the indole ring.
-
δ ~80-85 ppm: Quaternary acetylenic carbon attached to the indole ring.
-
δ ~75-80 ppm: Terminal acetylenic carbon.
Infrared (IR) Spectroscopy:
-
~3400 cm⁻¹: N-H stretching of the indole ring.
-
~3300 cm⁻¹: C-H stretching of the terminal alkyne.
-
~2100 cm⁻¹: C≡C stretching of the alkyne (a sharp, weak band).
Mass Spectrometry (MS):
-
Expected [M]+: m/z = 141.0578 (for C₁₀H₇N).
Reactivity and Potential Applications in Drug Discovery and Chemical Biology
The synthetic utility of this compound stems from the reactivity of both the indole nucleus and the terminal alkyne.
Reactions of the Ethynyl Group
The terminal alkyne is a gateway to a multitude of chemical transformations:
-
Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles. This highly efficient and specific reaction is a cornerstone of click chemistry and is widely used for bioconjugation and the synthesis of complex molecules.
-
Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, allowing for the extension of the molecular framework.[10][16]
-
Other Alkyne Reactions: The ethynyl group can also undergo hydration, hydroamination, and various cycloaddition reactions, providing access to a diverse range of chemical structures.
Bioorthogonal Chemistry
The ability of the ethynyl group to undergo highly specific reactions in complex biological environments makes this compound a potential candidate as a bioorthogonal probe.[1] It could be incorporated into a larger molecule and then selectively tagged with a fluorescent dye, affinity label, or other reporter molecule within a living system.
Caption: Bioorthogonal labeling workflow using an ethynyl probe.
Applications in Medicinal Chemistry
The 7-substituted indole scaffold is a valuable pharmacophore. The introduction of the ethynyl group at this position allows for the synthesis of novel indole derivatives with potential therapeutic applications. For instance, the ethynyl group can act as a rigid linker to position other functional groups in a specific orientation for optimal binding to a biological target. Furthermore, the triazole ring formed via click chemistry is a known bioisostere for various functional groups and can enhance the pharmacological properties of a molecule.[6][7][17][18]
Conclusion
This compound is a versatile and valuable building block for organic synthesis, medicinal chemistry, and chemical biology. Its straightforward synthesis via Sonogashira coupling and the remarkable reactivity of the terminal alkyne open up a wide array of possibilities for the creation of novel and complex molecules. As the demand for sophisticated molecular tools and novel therapeutic agents continues to grow, the importance of synthons like this compound in driving innovation in these fields is undeniable. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.
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ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]
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Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Retrieved from [Link]
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Mishra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 71-83. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole. Retrieved from [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 7-Ethynyl-1H-indole
This technical guide provides an in-depth exploration of the spectroscopic properties of 7-Ethynyl-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond data presentation, this guide elucidates the underlying principles and experimental considerations for the structural characterization of this molecule.
Introduction to this compound
This compound belongs to the indole family, a core scaffold in numerous natural products and pharmacologically active compounds. The introduction of an ethynyl group at the 7-position offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions, making it a valuable building block in the synthesis of more complex molecules.[1][2] Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent research and development efforts.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name this compound and molecular formula C₁₀H₇N, presents a unique combination of an aromatic indole ring system and a terminal alkyne. This combination dictates its characteristic spectroscopic signatures.
Spectroscopic Data Analysis
Due to the limited availability of experimentally acquired spectra in the public domain, this section presents predicted spectroscopic data, interpreted based on established principles of organic spectroscopy and comparison with related indole derivatives.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its seven protons. The chemical shifts are influenced by the aromaticity of the indole ring, the electron-withdrawing nature of the alkyne, and anisotropic effects.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | br s | 1H | N-H (H1) | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[4] |
| ~7.70 | d | 1H | H4 | This proton is ortho to the nitrogen and adjacent to a region of high electron density, leading to a downfield shift. |
| ~7.40 | t | 1H | H5 | This proton experiences coupling to both H4 and H6, resulting in a triplet. |
| ~7.25 | dd | 1H | H2 | The proton at the 2-position of the indole ring. |
| ~7.15 | d | 1H | H6 | This proton is ortho to the ethynyl group and will be influenced by its magnetic anisotropy. |
| ~6.60 | t | 1H | H3 | The proton at the 3-position of the indole ring. |
| ~3.40 | s | 1H | C≡C-H | The acetylenic proton signal is typically found in this region and appears as a sharp singlet.[5] |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~136.0 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~129.0 | C3a | Quaternary carbon at the fusion of the two rings. |
| ~125.0 | C2 | Carbon in the pyrrole ring. |
| ~123.0 | C5 | Aromatic carbon in the benzene ring. |
| ~121.0 | C4 | Aromatic carbon in the benzene ring. |
| ~115.0 | C6 | Aromatic carbon in the benzene ring. |
| ~105.0 | C7 | Carbon bearing the ethynyl group. |
| ~103.0 | C3 | Carbon in the pyrrole ring. |
| ~83.0 | C ≡CH | Sp-hybridized carbon of the alkyne. |
| ~78.0 | C≡C H | Sp-hybridized carbon of the alkyne. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 | Strong, Sharp | N-H stretch | Characteristic of the indole N-H bond. |
| ~3300 | Strong, Sharp | ≡C-H stretch | Indicative of a terminal alkyne. |
| ~2100 | Medium, Sharp | C≡C stretch | Characteristic of a terminal alkyne. |
| ~1600-1450 | Medium-Strong | C=C aromatic stretch | Arising from the indole ring system. |
| ~750-700 | Strong | C-H out-of-plane bend | Characteristic of the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment | Rationale |
| 141 | 100 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound (C₁₀H₇N).[6] |
| 115 | ~40 | [M-C₂H₂]⁺ | Loss of the acetylene group is a likely fragmentation pathway. |
| 89 | ~20 | [C₇H₅N]⁺ | Further fragmentation of the indole ring. |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.
NMR Data Acquisition Workflow
Expertise & Experience: The choice of deuterated chloroform (CDCl₃) is standard for many organic molecules due to its excellent dissolving power and the presence of a residual solvent peak that can be used for calibration. A 500 MHz spectrometer provides a good balance between resolution and accessibility for routine structural confirmation.[7]
IR Data Acquisition Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Trustworthiness: Recording a background spectrum is a critical self-validating step to eliminate atmospheric and instrumental interferences, ensuring that the observed absorption bands are solely from the sample.[8]
Mass Spectrometry Data Acquisition Protocol
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[9]
-
Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the ion abundance.
-
Data System: The data system records the abundance of each ion at its respective m/z value to generate the mass spectrum.
Authoritative Grounding: The use of 70 eV for electron ionization is a long-established standard in mass spectrometry. This standardized energy allows for the comparison of spectra obtained on different instruments and the use of extensive spectral libraries for compound identification.[6][9]
Conclusion
The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the unambiguous identification and characterization of this compound. By understanding the principles behind the spectroscopic techniques and following robust experimental procedures, researchers can confidently verify the structure and purity of this versatile building block, paving the way for its successful application in the synthesis of novel compounds for drug discovery and materials science.
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The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 7-Ethynyl-1H-indole for Researchers and Drug Development Professionals
Introduction: The Significance of 7-Ethynyl-1H-indole in Modern Drug Discovery
This compound is a heterocyclic aromatic compound featuring an indole nucleus substituted with an ethynyl group at the 7-position. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The incorporation of an ethynyl group, a small, rigid, and electron-rich moiety, can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding interactions. This unique combination of an indole core and an ethynyl substituent makes this compound a valuable building block in the synthesis of novel therapeutic agents, particularly in oncology and virology.[2]
A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development. Solubility directly impacts a compound's bioavailability, formulation options, and performance in high-throughput screening assays.[3] Stability, on the other hand, dictates its shelf-life, degradation pathways, and the potential for the formation of impurities that could affect safety and efficacy.[4] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both predicted data and detailed experimental protocols to empower researchers in their drug development endeavors.
Part 1: Solubility Profile of this compound
The solubility of a compound is a critical physicochemical parameter that governs its behavior in both in vitro and in vivo systems. While experimental data for this compound is not extensively available in the public domain, we can leverage computational models to predict its solubility in a range of common solvents. These predictions provide a valuable starting point for solvent selection in synthesis, purification, and formulation.
Predicted Solubility Data
The following table summarizes the predicted aqueous and organic solvent solubility of this compound. The aqueous solubility was predicted using the SwissADME web tool, which employs a consensus of multiple predictive models.[4][5][6][7][8] The organic solvent solubility is qualitatively estimated based on the "like dissolves like" principle, considering the molecule's overall non-polar character.
| Solvent | Solvent Type | Predicted Solubility (Aqueous) | Qualitative Solubility (Organic) | Rationale for Organic Solubility Prediction |
| Water | Polar Protic | LogS: -2.86 (Poorly soluble) | - | The indole ring and ethynyl group contribute to the molecule's hydrophobicity. |
| Methanol | Polar Protic | - | Moderately Soluble | The polar hydroxyl group can interact with the indole N-H, but the overall non-polar character of the molecule limits high solubility. |
| Ethanol | Polar Protic | - | Moderately Soluble | Similar to methanol, with slightly lower polarity. |
| Acetone | Polar Aprotic | - | Soluble | The polar carbonyl group can interact with the N-H group, and the overall less polar nature compared to alcohols enhances solubility. |
| Dichloromethane (DCM) | Non-polar | - | Highly Soluble | The non-polar nature of DCM is well-suited to dissolve the largely hydrophobic this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | Highly Soluble | DMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and non-polar compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | - | Highly Soluble | Similar to DMSO, DMF is a high-boiling polar aprotic solvent with excellent solvating properties. |
| Ethyl Acetate | Moderately Polar | - | Soluble | Offers a good balance of polarity to interact with the indole N-H while effectively solvating the hydrophobic regions. |
| Toluene | Non-polar | - | Soluble | The aromatic nature of toluene facilitates pi-pi stacking interactions with the indole ring system. |
| Hexane | Non-polar | - | Sparingly Soluble | While non-polar, the lack of any polar functionality in hexane limits its ability to interact with the indole N-H group, leading to lower solubility compared to other non-polar solvents. |
Note: The predicted LogS value from SwissADME indicates that this compound is poorly soluble in water.[4][5][6][7][8] This is consistent with the hydrophobic nature of the indole ring system.
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
To obtain definitive quantitative solubility data, the shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate quantification.
1. Materials:
-
This compound (purity >99%)
-
Selected solvents (HPLC grade)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Stock Solution for Calibration Curve: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.
-
HPLC Method Development: Develop a stability-indicating HPLC method for the quantification of this compound. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid) in a gradient or isocratic elution. The detection wavelength should be set at the λmax of this compound.
-
Generation of Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by sampling at different time points.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into an HPLC vial. Immediately dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system and determine the concentration of this compound using the calibration curve.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Causality Behind Experimental Choices:
-
Purity of Compound: Using a highly pure compound is crucial to avoid erroneous solubility measurements due to the presence of impurities.
-
Shake-Flask Method: This method ensures that a true thermodynamic equilibrium is reached between the solid and the solution, providing the most accurate and reliable solubility data.
-
Temperature Control: Solubility is highly dependent on temperature; therefore, maintaining a constant temperature is essential for reproducible results.
-
HPLC Quantification: HPLC with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved compound, ensuring accurate measurements even at low solubility levels.
-
Syringe Filtration: This step is critical to remove any undissolved microparticles that could interfere with the HPLC analysis and lead to an overestimation of solubility.
Visualization of Solubility Principles
Caption: Molecular interactions governing the solubility of this compound in different solvent types.
Part 2: Stability Profile of this compound
Assessing the stability of a drug candidate is a critical step in its development. Forced degradation studies are employed to identify potential degradation pathways and products, which is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized species. The ethynyl group can also be a site of oxidative cleavage.
-
Hydrolysis: While the indole ring itself is generally stable to hydrolysis, the ethynyl group may undergo hydration under certain acidic conditions, potentially leading to the formation of a ketone.
-
Photodegradation: Aromatic and conjugated systems like this compound can absorb UV light, leading to photochemical reactions and degradation.[9]
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Photostability chamber
-
Oven
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
LC-MS system for identification of degradation products
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours). Also, subject a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. The use of a PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products.
-
Analyze the samples by LC-MS to determine the mass of the degradation products to aid in their identification.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Determine the retention times and peak areas of the degradation products.
-
Propose the structures of the major degradation products based on the LC-MS data and known reactivity of the indole and ethynyl moieties.
-
Self-Validating System:
-
Control Samples: The use of control samples (unstressed and dark controls) is essential to differentiate between degradation due to the stress condition and any inherent instability of the compound in the solvent.
-
Mass Balance: The sum of the amount of the remaining parent compound and the amount of all degradation products should be close to 100% of the initial amount of the compound. This ensures that all significant degradation products are being detected.
Visualization of a Forced Degradation Workflow
Caption: A workflow for conducting forced degradation studies on this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, a compound of significant interest in contemporary drug discovery. While experimental data remains limited, the provided predicted solubility data serves as a valuable starting point for experimental design. The detailed protocols for determining thermodynamic solubility and conducting forced degradation studies offer researchers robust, self-validating methodologies to generate the critical data needed to advance their research and development programs. By systematically evaluating these key physicochemical properties, scientists can make more informed decisions regarding lead optimization, formulation development, and the overall progression of this compound-based drug candidates.
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]
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Forced Degradation Studies - MedCrave online. (2016). Available from: [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Available from: [Link]
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Synthesis of 1,7-annulated indoles and their applications in the studies of cyclin dependent kinase inhibitors - PubMed. Available from: [Link]
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An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 7-Ethynyl-1H-indole
Prepared by: Gemini, Senior Application Scientist
Abstract: 7-Ethynyl-1H-indole is a deceptively simple yet powerful molecular scaffold that has become an invaluable tool for researchers in medicinal chemistry and materials science. Its structure marries the privileged indole core, a cornerstone of numerous biologically active compounds, with the versatile reactivity of a terminal alkyne. This guide traces the history of this compound not as a single "discovery" event, but as the culmination of synthetic advancements that overcame the inherent challenges of C7-indole functionalization. We will explore the pivotal development of precursor synthesis, the transformative impact of palladium-catalyzed cross-coupling reactions, and the modern applications that these breakthroughs have enabled. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the synthesis and utility of this key building block.
Introduction: The Strategic Importance of the Indole Nucleus
The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most significant heterocyclic structures in drug discovery.[1][2][3] It is the core of the essential amino acid tryptophan and is found in a vast array of natural products and pharmaceuticals, including anticancer agents like vincristine, the antihypertensive drug reserpine, and antimigraine triptans.[3][4] The indole scaffold's unique electronic properties and its ability to participate in hydrogen bonding make it a superb pharmacophore for interacting with biological targets.
While substitutions at the C2, C3, and N1 positions are well-established, functionalization at the C7 position of the benzene ring portion has historically presented a greater synthetic challenge.[5][6] However, C7 substitution offers a crucial vector for modulating a molecule's steric and electronic properties, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic profiles. The introduction of an ethynyl (-C≡CH) group at this position is particularly strategic, as it provides a reactive handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and serves as a key structural element in many modern therapeutics, particularly kinase inhibitors.
The Synthetic Challenge: The Road to 7-Substituted Indoles
The direct functionalization of the indole C7 position is complicated by the electronic nature of the ring system. The pyrrole moiety is electron-rich, making the C3 position the most nucleophilic and thus the most common site for electrophilic aromatic substitution.[7] Consequently, accessing C7-substituted indoles requires multi-step strategies that often begin with pre-functionalized aniline precursors or employ advanced C-H activation techniques.
A robust and widely adopted strategy for introducing functionality at the C7 position involves the synthesis of a 7-halo-1H-indole (typically 7-bromo- or 7-iodo-1H-indole). This halogen atom then serves as a synthetic handle for subsequent cross-coupling reactions. While various methods exist, a common approach involves the Heck cyclization of a suitably substituted aniline.[5][6][8] The availability of 7-iodoindole as a commercial starting material has significantly streamlined this process for many researchers.[9]
The Breakthrough: Palladium-Catalyzed Synthesis of this compound
The "discovery" of this compound is intrinsically linked to the development and popularization of the Sonogashira cross-coupling reaction . This powerful transformation, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, became the definitive method for installing the ethynyl group onto the 7-position of the indole core.[10][11][12]
The overall synthetic workflow is a textbook example of modern organic synthesis: protecting group strategy coupled with a robust cross-coupling reaction.
Step 1: The Sonogashira Coupling
The core of the synthesis involves coupling 7-iodo-1H-indole with a protected form of acetylene, most commonly trimethylsilylacetylene (TMSA) .
-
Expertise & Causality: Why use TMSA instead of acetylene gas?
-
Safety and Handling: Acetylene is a flammable and explosive gas, making it difficult and hazardous to handle in a standard laboratory setting. TMSA is a liquid with a convenient boiling point, allowing for precise measurement and addition.
-
Preventing Homocoupling: The acidic proton of a terminal alkyne can lead to a common side reaction called Glaser coupling (or Hay coupling), where two alkyne molecules couple to form a diyne.[13] The trimethylsilyl (TMS) group protects this proton, effectively preventing this side reaction and improving the yield of the desired cross-coupled product.[14]
-
The reaction is catalyzed by a palladium(0) complex, often generated in situ, with a copper(I) salt (e.g., CuI) acting as a crucial co-catalyst.[15] An amine base, such as triethylamine or diisopropylamine, is required both to neutralize the HX generated and to act as a ligand and solvent.
Protocol 3.1.1: Synthesis of 7-((Trimethylsilyl)ethynyl)-1H-indole
This protocol is a representative synthesis adapted from established procedures in organic chemistry.[16][17]
-
System Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-iodo-1H-indole (1.0 equiv).
-
Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv) and copper(I) iodide (CuI, 0.06 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (Et₃N, approx. 10 mL per mmol of indole). Add trimethylsilylacetylene (1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-((trimethylsilyl)ethynyl)-1H-indole as a solid.
-
Trustworthiness: The progress of the reaction is monitored by chromatographic methods to ensure the endpoint is reached without unnecessary heating, which could lead to side products. The final purification step ensures the isolation of a high-purity intermediate, validated by NMR and MS analysis.
Step 2: Silyl Group Deprotection
The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This is typically a high-yielding and straightforward transformation.[18]
-
Expertise & Causality: The choice of deprotection reagent depends on the overall functional group tolerance of the molecule.
-
Base-mediated: Mild bases like potassium carbonate (K₂CO₃) in methanol are very effective and economical.[19] The methoxide ion is the active nucleophile that attacks the silicon atom.
-
Fluoride-mediated: For more sensitive substrates or more robust silyl groups (like TIPS), a fluoride source such as tetrabutylammonium fluoride (TBAF) is the reagent of choice.[20][21] The high affinity of silicon for fluoride drives this reaction.
-
Protocol 3.2.1: Synthesis of this compound
-
Dissolution: Dissolve 7-((trimethylsilyl)ethynyl)-1H-indole (1.0 equiv) in methanol (approx. 20 mL per mmol).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC (the product is typically more polar than the starting material). The reaction is usually complete within 1-3 hours.[19]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. If necessary, the product can be further purified by flash chromatography, though it is often obtained in high purity after work-up.
| Step | Reactant | Product | Typical Yield | Key Reagents |
| 1 | 7-Iodo-1H-indole | 7-((Trimethylsilyl)ethynyl)-1H-indole | 85-95% | Pd(PPh₃)₂Cl₂, CuI, Et₃N, TMSA |
| 2 | 7-((Trimethylsilyl)ethynyl)-1H-indole | This compound | >95% | K₂CO₃, Methanol |
Applications in Drug Discovery and Beyond
The availability of this compound has had a significant impact on medicinal chemistry.[22] The C7-ethynyl group serves as a versatile anchor point and a key pharmacophoric element.
-
Kinase Inhibitors: Many modern kinase inhibitors utilize a substituted indole or azaindole core. The C7-ethynyl group can extend into specific binding pockets of the kinase enzyme, forming critical interactions that enhance potency and selectivity.
-
"Click Chemistry" Building Block: As a terminal alkyne, it is a perfect substrate for CuAAC reactions. This allows for the rapid and efficient conjugation of the indole scaffold to other molecules containing an azide group, facilitating the creation of large libraries of compounds for high-throughput screening in drug discovery.
-
Materials Science: Arylalkynes are important building blocks for creating conjugated organic materials with interesting electronic and photophysical properties. This compound can be incorporated into polymers and macrocycles for applications in organic electronics.
Conclusion
The story of this compound is a testament to the enabling power of synthetic methodology. While its structure is simple, its synthesis was not trivial until the advent and refinement of palladium-catalyzed cross-coupling reactions. The development of a reliable pathway via 7-haloindole precursors and the strategic use of protecting group chemistry for the Sonogashira coupling have transformed this molecule from a synthetic challenge into a readily accessible and highly valuable tool. Its impact is continually demonstrated in the discovery of new medicines and advanced materials, solidifying its place as a cornerstone in the modern chemist's toolbox.
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Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction . Tetrahedron Letters, 54(17), 2202-2204. Available at: [Link]
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The Multifaceted Biological Activities of Novel Indole Derivatives: A Technical Guide for Drug Discovery Professionals
The indole scaffold, a privileged heterocyclic motif, stands as a cornerstone in medicinal chemistry, underpinning the structure of a multitude of natural products and synthetic compounds with profound biological significance.[1][2] Its inherent ability to mimic peptide structures and engage in reversible binding with a diverse array of enzymes has cemented its status as a fertile ground for the discovery of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the diverse biological activities of novel indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource encompassing mechanistic insights, validated experimental protocols, and critical structure-activity relationship (SAR) data.
Anticancer Activity: Targeting the Pillars of Malignancy
Indole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[[“]][5]
Mechanism of Action: Disruption of Key Oncogenic Pathways
A significant body of research highlights the ability of indole derivatives to interfere with pivotal signaling cascades frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[6] Several indole compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to effectively inhibit this pathway.[3][6][7] For instance, a (3-chloroacetyl)-indole derivative demonstrated potent and specific inhibition of Akt, leading to the downstream suppression of mTOR.[6] This inhibition can induce cell cycle arrest and autophagy.[6]
-
NF-κB Signaling Pathway Modulation: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation.[8] Indole-3-carbinol (I3C) has been shown to suppress the activation of NF-κB induced by various stimuli, including tumor necrosis factor (TNF).[8] This suppression is achieved by inhibiting the activation of IκBα kinase (IKK), which is essential for the release and nuclear translocation of NF-κB.[8]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs.[9] A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Signaling Pathway Diagrams:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by novel indole derivatives.
Caption: Modulation of the NF-κB signaling pathway by novel indole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
-
Position 5 Substituents: The introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl) or a nitro group (-NO2), at the 5-position of the indole ring has been shown to enhance anticancer activity. This is attributed to the altered electronic properties of the indole nucleus, which can improve binding affinity to target proteins.
-
N-Substitution: Modification at the N1-position of the indole ring with alkyl or aryl groups can influence the lipophilicity and steric hindrance of the molecule. These changes can affect cell membrane permeability and interactions with target enzymes. For instance, N-methylation has been reported to significantly increase the potency of certain indole derivatives.
-
Substituents at Other Positions: The specific substituents at other positions of the indole core and on appended side chains also play a critical role in determining the anticancer profile, including selectivity towards different cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the novel indole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[5][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][7]
Mechanism of Action: Multi-pronged Attack on Microbial Cells
The antimicrobial effects of indole derivatives are often attributed to their ability to:
-
Disrupt Cell Membranes: The lipophilic nature of the indole ring allows these compounds to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.
-
Inhibit Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain indole derivatives have been shown to inhibit biofilm formation, rendering the microbes more susceptible to conventional antimicrobial agents.
-
Interfere with Key Enzymes: Indole-based compounds can inhibit essential microbial enzymes, such as those involved in fatty acid synthesis (e.g., FabH), disrupting vital metabolic processes.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of indole derivatives is closely tied to their structural features.
-
Substitution at the Indole Nitrogen: The presence of a free N-H group in the indole ring has been found to be crucial for antibacterial activity against certain strains like K. pneumoniae, E. coli, and P. aeruginosa.[12]
-
Heterocyclic Substituents: The incorporation of other heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, has been shown to enhance the antimicrobial properties of indole derivatives.[7][13]
-
Side Chain Modifications: The nature and length of side chains attached to the indole core can influence the compound's interaction with microbial targets and its overall antimicrobial spectrum.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[14]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the novel indole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[12] Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted indole derivative. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified duration (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[12]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the indole derivative at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.
Antioxidant and Anti-inflammatory Activities: Combating Oxidative Stress and Inflammation
Many chronic diseases are associated with oxidative stress and inflammation. Indole derivatives have demonstrated significant antioxidant and anti-inflammatory properties, making them promising candidates for the development of therapies for these conditions.[15]
Mechanism of Action
-
Antioxidant Activity: Indolic compounds are efficient free radical scavengers, protecting lipids and proteins from peroxidation.[6][15] Their antioxidant efficacy is influenced by the indole structure.
-
Anti-inflammatory Activity: Indole derivatives can modulate key inflammatory pathways, such as the NF-κB and cyclooxygenase-2 (COX-2) pathways.[16] Some derivatives exhibit dual inhibition of COX and lipoxygenase (LOX) enzymes, which may reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[16]
Quantitative Data on Biological Activities
The following tables summarize the biological activities of selected novel indole derivatives from recent literature.
Table 1: Anticancer Activity of Novel Indole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | Tubulin Polymerization Inhibition | [16] |
| Compound 15 | LOX-IMVI (Melanoma) | 1.02 | EGFR and BRAFV600E Inhibition | [16] |
| Compound 27 | HeLa (Cervical Cancer) | 4 | Dual Anticancer and Antioxidant | [16] |
| Compound 4 | Various Human Cancer Cell Lines | 0.006 - 0.035 | Dual Tubulin and TrxR Inhibition | [16] |
| Compound 18 | HeLa (Cervical Cancer) | 0.24 | Tubulin Polymerization Inhibition | [10] |
| Compound 8g | PC-3 (Prostate Cancer) | - | Tubulin Polymerization Inhibition | [17] |
Table 2: Antimicrobial Activity of Novel Indole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Compound Class | Reference |
| Compound 2h | S. aureus (MRSA) | 6.25 | Indole-Thiadiazole | [7] |
| Compound 3d | S. aureus (MRSA) | 6.25 | Indole-Triazole | [7] |
| Compound 3b | S. aureus | 0.94 - 3.87 (µM) | Indole Diketopiperazine | [1] |
| Compound 3c | E. coli | 0.94 - 3.87 (µM) | Indole Diketopiperazine | [1] |
| Compound 6f | C. albicans | 2 | Indole-Triazole Conjugate | [12] |
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Indole derivatives have emerged as promising neuroprotective agents due to their diverse mechanisms of action.[9]
-
Antioxidant and Anti-inflammatory Effects: As previously mentioned, the ability of indole derivatives to combat oxidative stress and neuroinflammation is a key aspect of their neuroprotective potential.[18]
-
Inhibition of Protein Aggregation: The misfolding and aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein are hallmarks of many neurodegenerative diseases. Certain indole derivatives, such as indirubin and its analogs, have been shown to inhibit the aggregation of these proteins.[18]
-
Modulation of Neurotransmitter Systems: The indole nucleus is a core component of essential biomolecules like serotonin and melatonin, which play crucial roles in regulating mood, sleep, and circadian rhythms.[16]
Conclusion and Future Perspectives
The indole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities of indole derivatives, spanning anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects, underscore their immense potential in drug discovery. Future research should focus on the rational design of new indole-based compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of the next generation of indole-derived drugs to address unmet medical needs.
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An In-Depth Technical Guide to the Synthesis of Substituted 7-Ethynyl-1H-indoles
Abstract
The 7-ethynyl-1H-indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a versatile building block for the synthesis of complex molecular architectures.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prevailing synthetic strategies for accessing substituted 7-ethynyl-1H-indoles. The core focus is on the Sonogashira cross-coupling reaction, detailing mechanistic insights, practical considerations, and step-by-step protocols. Furthermore, this guide explores crucial aspects of precursor synthesis, protecting group strategies, and alkyne deprotection, offering a holistic view of the synthetic landscape. By explaining the causality behind experimental choices and grounding protocols in established literature, this document aims to empower researchers to confidently and efficiently synthesize these valuable compounds.
Introduction: The Significance of the this compound Moiety
The indole nucleus is a cornerstone of heterocyclic chemistry, prevalent in a vast array of natural products and pharmaceuticals.[1][4] The introduction of an ethynyl group at the C7 position of the indole ring unlocks unique chemical properties and biological activities. This functional group can act as a rigid linker, participate in further transformations such as cycloadditions, or serve as a key pharmacophoric element. Consequently, this compound derivatives have emerged as critical intermediates in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates.[3][5][6] The efficient and modular synthesis of these compounds is therefore of paramount importance to the drug discovery and development pipeline.
This guide is structured to provide a logical and practical progression for the synthetic chemist. We will begin by exploring the foundational Sonogashira coupling, followed by a discussion on the necessary precursors and protective group manipulations that are integral to a successful synthesis.
The Sonogashira Cross-Coupling: A Cornerstone in this compound Synthesis
The palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction is the most direct and widely employed method for the formation of the C(sp²)-C(sp) bond between a 7-halo-1H-indole and a terminal alkyne.[7][8][9] This reaction offers a broad substrate scope and generally proceeds under mild conditions, making it highly attractive for the synthesis of complex molecules.[10]
Mechanistic Rationale: Understanding the Catalytic Cycles
A thorough understanding of the Sonogashira reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The overall transformation involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]
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7-Ethynyl-1H-indole: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have rendered it a fertile ground for the development of novel therapeutic agents.[3][4] This guide delves into the burgeoning potential of a specific, yet underexplored, indole derivative: 7-ethynyl-1H-indole. The introduction of the ethynyl group at the 7-position of the indole ring imparts a unique combination of properties, opening new avenues for drug design and development. This document provides a comprehensive overview of its synthesis, potential therapeutic applications, and its utility as a versatile building block in drug discovery.
The Strategic Advantage of the Ethynyl Moiety
The ethynyl group is more than a mere structural component; it is a functional unit that can significantly influence the pharmacological profile of a molecule. Its utility in medicinal chemistry stems from several key characteristics:
-
Bioisosterism: The ethynyl group can act as a bioisostere for a halogen atom, particularly iodine. This allows for the modulation of a compound's physicochemical properties and target interactions while maintaining or improving biological activity.[5]
-
Linear Geometry: The linear geometry of the ethynyl group can act as a rigid linker or probe, allowing for precise positioning of other functional groups within a binding pocket.
-
"Click" Chemistry Handle: As a terminal alkyne, the ethynyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[6][7] This reaction's high efficiency, selectivity, and biocompatibility make it an invaluable tool for the rapid synthesis of compound libraries and bioconjugation.[8][9]
Synthesis of this compound: A Practical Approach
The most direct and widely applicable method for the synthesis of this compound is the Sonogashira coupling reaction.[6][10] This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. In this case, the readily available 7-iodo-1H-indole is coupled with a protected alkyne, typically trimethylsilylacetylene, followed by deprotection to yield the desired product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[11]
Materials:
-
7-Iodo-1H-indole
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Sonogashira Coupling
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 7-iodo-1H-indole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and anhydrous Et₃N (2.0 eq).
-
To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-((trimethylsilyl)ethynyl)-1H-indole.
Step 2: Deprotection
-
Dissolve the purified 7-((trimethylsilyl)ethynyl)-1H-indole (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between water and DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound.
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it a highly promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.
Oncology: Targeting Kinases
Kinase inhibitors are a major class of targeted cancer therapies, and the indole scaffold is a common feature in many approved kinase inhibitors.[2][12] The 7-ethynyl group can serve as a key interaction point within the ATP-binding site of various kinases. A notable example is a study on 7-substituted 7-deaza-4'-thioadenosine derivatives, where the 7-acetylene (ethynyl) analog exhibited potent anticancer activity and marked inhibition of TRKA, CK1δ, and DYRK1A/1B kinases.[5] This suggests that the this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors.
Table 1: Anticancer Activity of Representative Indole Derivatives
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Acetylene-7-deaza-4'-thioadenosine | TRKA, CK1δ, DYRK1A/1B | Various | 0.004 - 0.06 | [5] |
| Indole-based 1,3,4-Oxadiazoles | EGFR | HCT116 | 6.43 | [13] |
| Indolyl-Hydrazones | PI3K-α | MCF-7 | 2.73 | [14] |
| 28-Indole-betulin derivatives | - | MCF-7 | - | [15] |
| Pyrazole-Indole Hybrids | CDK-2 | HepG2 | 6.1 | [13] |
Note: The data presented for compounds other than the 7-acetylene-7-deaza-4'-thioadenosine are for indole derivatives with different substitution patterns and are included to illustrate the general potential of the indole scaffold in cancer therapy.
Neurodegenerative Diseases
The indole scaffold is also a key feature in many compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][16] The mechanisms of action are diverse and include antioxidant effects, inhibition of protein aggregation, and modulation of various signaling pathways. The neuroprotective potential of indole derivatives has been well-documented.[10][17] The this compound scaffold offers a unique starting point for the design of novel neuroprotective agents, where the ethynyl group can be used to fine-tune the molecule's properties or to attach other functional groups via click chemistry.
A Versatile Building Block for Drug Discovery
The true potential of this compound may lie in its utility as a versatile building block for the rapid synthesis of large and diverse compound libraries using "click chemistry".[9][18] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific ligation of the this compound core to a wide variety of azide-containing fragments. This modular approach can significantly accelerate the drug discovery process, from hit identification to lead optimization.
Conclusion
This compound represents a promising and relatively untapped scaffold in medicinal chemistry. Its straightforward synthesis via Sonogashira coupling, combined with the versatile properties of the ethynyl group, makes it an attractive starting point for the design of novel therapeutics. The demonstrated activity of a closely related 7-ethynyl-7-deazaadenosine analog in cancer models provides a strong rationale for exploring the potential of this compound derivatives as kinase inhibitors. Furthermore, its utility as a "clickable" building block opens up vast possibilities for the rapid generation of diverse compound libraries for screening against a wide range of biological targets. As the tools of medicinal chemistry continue to evolve, the strategic incorporation of functional groups like the ethynyl moiety onto privileged scaffolds such as indole will undoubtedly pave the way for the next generation of innovative medicines.
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In Silico Screening of 7-Ethynyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-ethynyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3][4] This in-depth technical guide provides a comprehensive framework for the in silico screening of novel this compound derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices, empowering researchers to design and execute robust virtual screening campaigns. The methodologies detailed herein are designed to be self-validating, incorporating established best practices and authoritative standards to ensure the scientific integrity of the findings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on the indole nucleus.
Introduction: The Therapeutic Potential of this compound Derivatives
The indole nucleus is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1][5][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for drug design. The introduction of an ethynyl group at the 7-position of the indole ring can significantly modulate the molecule's steric and electronic profile, offering a handle for further chemical modification and potentially enhancing binding affinity and selectivity for a range of biological targets.[1]
In silico screening, or virtual screening, has emerged as an indispensable tool in modern drug discovery.[7][8] It allows for the rapid and cost-effective evaluation of large libraries of virtual compounds against a biological target, prioritizing a smaller, more manageable set of candidates for synthesis and experimental validation.[7][9] This approach significantly reduces the time and resources required for hit identification and lead optimization.[10][11]
This guide will navigate the reader through a systematic and scientifically rigorous in silico screening workflow tailored for this compound derivatives.
The In Silico Screening Workflow: A Step-by-Step Methodological Guide
The successful execution of an in silico screening campaign hinges on a well-defined and logical workflow. Each step is critical for the overall validity of the results.
Caption: A high-level overview of the in silico screening workflow.
Target Identification and Validation
The initial and most critical step is the selection of a biologically relevant target. For this compound derivatives, a literature review may reveal known targets or suggest potential ones based on the activities of similar compounds.[12][13][14][15] For instance, indole derivatives have been investigated as inhibitors of targets such as tubulin and various kinases.[15][16][17]
Protocol: Target Identification
-
Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for publications related to the biological activities of indole derivatives.
-
Target Databases: Utilize databases such as the Protein Data Bank (PDB) to identify and retrieve high-quality 3D structures of potential protein targets.
-
Binding Site Analysis: Once a target is selected, it is crucial to identify and characterize the binding site. This can be the known active site or an allosteric site. Tools like CASTp can be used to predict and analyze binding pockets.
Ligand Library Design and Preparation
A virtual library of this compound derivatives needs to be created. This can be done by enumerating various substituents at different positions of the indole scaffold.
Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structures of the derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation and Optimization: Convert the 2D structures to 3D and perform an initial energy minimization. This can be accomplished using software like Open Babel or Maestro.[18]
-
Protonation and Tautomeric States: It is crucial to assign the correct protonation and tautomeric states at a physiological pH (typically 7.4).[19][20] Tools like LigPrep (Schrödinger) or the appropriate functions in RDKit can be used for this purpose.[19] This step is vital as the charge and tautomeric form of a ligand significantly influence its binding interactions.[21]
-
File Format Conversion: The prepared ligands should be saved in a suitable format for the docking software, such as .mol2 or .pdbqt.[19]
Protein Structure Preparation
The quality of the protein structure is paramount for obtaining reliable docking results.[9][22] X-ray crystal structures from the PDB are often the starting point.
Protocol: Protein Preparation
-
Structure Retrieval: Download the desired protein structure from the RCSB PDB database.
-
Initial Cleanup: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, unless they are known to be critical for binding.[23][24]
-
Adding Hydrogens and Assigning Charges: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray structures.[25] Assign appropriate partial charges to each atom using a force field like AMBER or CHARMM. Software like AutoDockTools or the Protein Preparation Wizard in Maestro can automate this process.[18][25]
-
Handling Missing Residues and Loops: If the crystal structure has missing residues or loops, these should be modeled in using tools like MODELLER or Prime (Schrödinger).
-
Minimization: Perform a constrained minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed.
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Methodological & Application
Application Notes and Protocols for Click Chemistry Labeling of Biomolecules using 7-Ethynyl-1H-indole
Introduction: The Strategic Advantage of the Indole Moiety in Bioorthogonal Labeling
In the dynamic field of chemical biology, the precise and efficient labeling of biomolecules is paramount for elucidating their function, tracking their localization, and developing novel diagnostics and therapeutics.[1][2] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[1][3][4][5] The choice of the alkyne-bearing probe is a critical determinant of the success and utility of a click chemistry experiment. This guide focuses on the application of 7-Ethynyl-1H-indole , a unique alkyne probe that offers distinct advantages owing to the intrinsic properties of the indole scaffold.
The indole functional group is a prevalent motif in biologically active molecules, including the amino acid tryptophan, neurotransmitters like serotonin, and numerous pharmaceuticals.[6][7][8][9] Its incorporation into a click chemistry probe is not merely a matter of providing an alkyne handle; the indole ring itself can impart favorable characteristics to the labeling process and the resulting bioconjugate. These include potential for enhanced fluorescence of the resulting triazole, favorable solubility and stability profiles, and the ability to act as a subtle, minimally perturbing label.[10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the bioorthogonal labeling of biomolecules. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed, step-by-step protocols for labeling proteins, and discuss the critical aspects of experimental design, reagent preparation, and characterization of the final conjugate.
The Chemistry of Labeling: Understanding the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable and regiospecific transformation that joins a terminal alkyne, such as this compound, with an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][5] This reaction is the cornerstone of many bioconjugation strategies due to its remarkable features:
-
Bioorthogonality: The azide and alkyne functional groups are virtually absent in biological systems, ensuring that the reaction proceeds with high specificity without cross-reactivity with native functional groups.[1]
-
High Efficiency and Fast Kinetics: The copper(I) catalyst dramatically accelerates the reaction rate, allowing for efficient labeling at low concentrations and under mild, physiological conditions.[3]
-
Robustness: The reaction is tolerant of a wide range of solvents, including water, and a broad pH range.[12]
The generally accepted mechanism for the CuAAC reaction is depicted below. The active catalyst is Cu(I), which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for preventing copper precipitation and protecting the biomolecule from oxidative damage.[13]
A critical consideration when using this compound is the potential for the electron-rich indole ring to interact with the copper catalyst. This interaction could modulate the catalyst's activity. While not extensively documented to be inhibitory, it is a factor to consider in reaction optimization, potentially necessitating the use of copper-chelating ligands to ensure catalytic efficiency.[14]
Experimental Protocols
PART 1: Preparation of Reagents
Meticulous preparation of reagents is crucial for the success of any click chemistry reaction.
Table 1: Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage Conditions | Notes |
| This compound | 10 mM | DMSO or DMF | -20°C, protected from light | Ensure complete dissolution. |
| Azide-Modified Biomolecule | 1-10 mg/mL (protein) or 100 µM (oligonucleotide) | Appropriate aqueous buffer (e.g., PBS, pH 7.4) | -20°C or -80°C | Avoid buffers containing azides. |
| Copper (II) Sulfate (CuSO₄) | 20 mM | Deionized water | Room temperature | |
| Sodium Ascorbate | 300 mM | Deionized water | -20°C in single-use aliquots | Prepare fresh for each experiment. Oxidized sodium ascorbate is a common cause of reaction failure. |
| THPTA Ligand | 100 mM | Deionized water | -20°C | A water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules.[13] |
PART 2: Protocol for Labeling Azide-Modified Proteins with this compound
This protocol provides a general starting point for the CuAAC labeling of an azide-modified protein. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Azide-modified protein
-
This compound stock solution
-
CuSO₄ stock solution
-
Sodium Ascorbate stock solution
-
THPTA ligand stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order. It is crucial to add the sodium ascorbate last to initiate the reaction.
Reagent Volume (for 100 µL final volume) Final Concentration Azide-modified protein (in PBS) 50 µL (e.g., at 2 mg/mL) 1 mg/mL PBS, pH 7.4 Variable (to bring final volume to 100 µL) - This compound (10 mM) 4 µL 0.4 mM THPTA (100 mM) 10 µL 10 mM CuSO₄ (20 mM) 10 µL 2 mM Sodium Ascorbate (300 mM) 10 µL 30 mM -
Initiate the Reaction: After adding the sodium ascorbate, vortex the mixture gently for a few seconds.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight). Protect the reaction from light, especially if a fluorescent azide is used.
-
Purification: Remove the excess reagents and catalyst from the labeled protein.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from smaller molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes. The inclusion of EDTA in the dialysis buffer can help to chelate and remove residual copper.
-
-
Characterization of the Labeled Protein:
-
SDS-PAGE: Analyze the purified labeled protein by SDS-PAGE. If the azide partner was a fluorescent dye, the labeled protein can be visualized by in-gel fluorescence imaging.
-
Mass Spectrometry: For a precise determination of the degree of labeling, analyze the protein by mass spectrometry (e.g., ESI-MS). The mass shift will correspond to the mass of the this compound and the azide-containing moiety.
-
Spectrophotometry: If the azide partner is a chromophore or fluorophore, the degree of labeling can be estimated by measuring the absorbance at the respective wavelengths for the protein (280 nm) and the dye.
-
The applications of biomolecules labeled with this compound are vast and span multiple disciplines:
-
Proteomics: Metabolic labeling of newly synthesized proteins with an azide-bearing amino acid followed by click chemistry with this compound allows for the enrichment and identification of proteins synthesized under specific cellular conditions. [15]* Drug Development: The small size and relative inertness of the indole-triazole linkage make it an attractive linker for creating antibody-drug conjugates (ADCs).
-
Cell Biology: Tracking the localization and dynamics of proteins, nucleic acids, and glycans within living cells to understand complex biological processes.
Conclusion
This compound is a valuable and versatile tool for the click chemistry-mediated labeling of biomolecules. Its unique indole scaffold offers the potential for favorable spectroscopic properties and biocompatibility. By understanding the principles of the CuAAC reaction and carefully optimizing the experimental conditions, researchers can effectively utilize this probe to advance their studies in chemical biology, drug discovery, and beyond. This guide provides the foundational knowledge and practical protocols to empower scientists in the successful application of this compound for their specific research needs.
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Al-Ostoot, F. H., et al. (2022). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. Molecules, 27(19), 6296. Retrieved from [Link]
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ResearchGate. (n.d.). Bioorthogonal reactions for labeling of a protein of interest. CuAAC, copper-catalyzed azide alkyne cycloaddition. Retrieved from [Link]
-
PubMed. (2020). Dually Labeled Biomolecules for Characterizing Biotinylated Species through Competitive Binding Reactions. Retrieved from [Link]
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YouTube. (2024). Biomolecule Labeling An Advanced Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indole. Retrieved from [Link]
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Application Notes and Protocols for Bioconjugation with 7-Ethynyl-1H-indole
Introduction: The Strategic Advantage of the Indole Moiety in Bioconjugation
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component for targeted drug design and molecular probes. The introduction of a terminal alkyne at the 7-position of the indole ring, creating 7-Ethynyl-1H-indole, provides a versatile handle for covalent conjugation to biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][]
This application note provides a comprehensive, step-by-step guide for the bioconjugation of this compound to azide-modified proteins. We will delve into the mechanistic underpinnings of the CuAAC reaction, offer a detailed experimental protocol, and discuss essential characterization and purification techniques. The protocols described herein are designed to be self-validating, with an emphasis on explaining the rationale behind each experimental choice to ensure robust and reproducible results for researchers in drug development and chemical biology.
The Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between a terminal alkyne (this compound) and an azide-modified biomolecule.[][5] This reaction is favored for bioconjugation due to its high yields, specificity, and compatibility with aqueous environments.[3] The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the 1,4-disubstituted triazole product.[][6]
-
Caption: Simplified mechanism of the CuAAC reaction. */
A critical aspect of performing CuAAC in a biological context is maintaining the catalytically active Cu(I) oxidation state. This is typically achieved by using a mixture of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[7] Additionally, accelerating ligands are often employed to stabilize the Cu(I) ion, prevent its disproportionation, and protect the target biomolecule from oxidative damage.[5][7]
Experimental Protocol: Conjugation of this compound to an Azide-Modified Protein
This protocol details the conjugation of this compound to a protein that has been previously modified to contain an azide group.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purity/Grade | Storage Conditions |
| This compound | ChemScene (CS-0266224) or Fluorochem (F537257) | ≥97% | 4°C, under nitrogen[8] |
| Azide-Modified Protein | N/A | >95% | -20°C or -80°C |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Anhydrous, ≥99.99% | Room Temperature |
| Sodium Ascorbate | Sigma-Aldrich | BioXtra, ≥99.0% | 2-8°C |
| THPTA Ligand | Sigma-Aldrich | ≥95% | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% | Room Temperature |
| Protein Labeling Buffer (e.g., PBS, pH 7.4) | N/A | Sterile-filtered | 4°C |
| Degassing Equipment | N/A | N/A | N/A |
| Centrifugal Filters (e.g., Amicon® Ultra) | MilliporeSigma | Appropriate MWCO | Room Temperature |
| Deionized Water | N/A | 18.2 MΩ·cm | Room Temperature |
Step-by-Step Procedure
-
Caption: Experimental workflow for bioconjugation. */
-
Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve 1.41 mg of this compound in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Rationale: DMSO is an excellent solvent for many small organic molecules and is generally well-tolerated in small percentages in aqueous bioconjugation reactions.
-
Copper(II) Sulfate (20 mM): Dissolve 3.2 mg of anhydrous CuSO₄ in 1 mL of deionized water.
-
THPTA Ligand (100 mM): Prepare a 100 mM stock solution in deionized water. Rationale: The water-soluble THPTA ligand stabilizes the Cu(I) catalyst, enhances reaction kinetics, and minimizes protein damage.[9]
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh before each experiment. Rationale: Ascorbate is readily oxidized by atmospheric oxygen, which would reduce its efficacy in the reaction.[10]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in protein labeling buffer (e.g., PBS, pH 7.4). A typical protein concentration is 1-5 mg/mL.
-
Add the 10 mM stock solution of this compound to the protein solution. A 10 to 20-fold molar excess of the indole relative to the protein is a good starting point. Gently mix. The final concentration of DMSO should ideally be kept below 10% (v/v).
-
-
Catalyst Premix Preparation:
-
In a separate tube, prepare the catalyst premix. For a 100 µL final reaction volume, combine 5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA. Let this mixture stand for 2-3 minutes at room temperature. Rationale: Premixing allows for the formation of the Cu(II)-ligand complex before its reduction to the active Cu(I) state.
-
-
Initiation of the CuAAC Reaction:
-
Add the catalyst premix to the protein/indole solution.
-
To initiate the reaction, add the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1-2 mM. A 10-fold excess of ascorbate over copper is recommended.
-
Gently mix the reaction by pipetting up and down or by brief, gentle vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific protein and reaction conditions. The reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
-
Purification of the Indole-Protein Conjugate
Post-reaction, it is crucial to remove the copper catalyst, excess reagents, and any potential byproducts.
-
Removal of Copper: Copper ions can be detrimental to proteins and downstream applications. The THPTA ligand helps to chelate the copper, but further purification is necessary. Dialysis against a buffer containing a chelating agent like EDTA (1-5 mM) is an effective method.
-
Size-Exclusion Chromatography (SEC): SEC is an excellent method for separating the larger protein conjugate from smaller molecules like unreacted this compound and catalyst components.
-
Centrifugal Filtration: For smaller scale reactions, centrifugal filters with an appropriate molecular weight cutoff (MWCO) can be used to exchange the buffer and remove small molecule impurities.[11]
Characterization of the Bioconjugate
Confirmation of successful conjugation and characterization of the final product are essential.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess conjugation efficiency and purity | A shift in the molecular weight of the protein band corresponding to the mass of the attached indole-triazole moiety. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm the precise mass of the conjugate | An increase in the protein's mass corresponding to the addition of one or more this compound molecules. |
| UV-Vis Spectroscopy | Quantify conjugation (if indole has a distinct absorbance) | The appearance of a new absorbance peak or a change in the spectral profile of the protein. |
| ¹H NMR Spectroscopy | Structural confirmation of small molecule model reactions | For model studies, the appearance of characteristic proton signals for the triazole ring and the indole scaffold.[12][13] |
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive catalyst (oxidized ascorbate or Cu(I))- Insufficient excess of indole- Steric hindrance at the conjugation site | - Prepare fresh sodium ascorbate solution.- Degas the reaction mixture with an inert gas (e.g., argon) before adding the catalyst.[14]- Increase the molar excess of this compound.- Increase reaction time or temperature (e.g., to 37°C). |
| Protein Precipitation | - High concentration of DMSO- Presence of unchelated copper ions | - Keep the final DMSO concentration below 10%.- Ensure an adequate excess of THPTA ligand (e.g., 5:1 ligand to copper ratio).[7] |
| Side Reactions | - Oxidative damage to the protein by reactive oxygen species (ROS) generated by the Cu/ascorbate system | - Use an accelerating ligand like THPTA, which can also act as a sacrificial reductant.[7]- Consider adding aminoguanidine to the reaction, which can intercept deleterious ascorbate byproducts.[15] |
Conclusion
This compound is a valuable reagent for the precise modification of biomolecules through CuAAC chemistry. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently generate novel indole-containing bioconjugates. These conjugates hold significant promise for advancing drug discovery, developing targeted therapeutics, and creating sophisticated molecular probes for biological investigation. The inherent biological relevance of the indole scaffold, combined with the robustness of click chemistry, provides a powerful platform for innovation in the life sciences.
References
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Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Presolski, S. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology. [Link]
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Presolski, S. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Link. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Perike, N., et al. (2022). Indole–thiazolidinedione–triazole hybrids: synthesis, molecular docking, absorption, distribution, metabolism and excretion (ADME) profiling, and biological evaluation as α-amylase inhibitors. ResearchGate. [Link]
-
Bawa, S., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. PubMed. [Link]
-
Fokin, V.V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Roberts, J., & Rosenbaum, D.M. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]
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Yildirim, S., et al. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed. [Link]
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Perike, N., et al. (2022). Indole–thiazolidinedione–triazole hybrids: synthesis, molecular docking, absorption, distribution, metabolism and excretion (ADME) profiling, and biological evaluation as α-amylase inhibitors. ResearchGate. [Link]
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ResearchGate. Protein conjugates purification and characterization. [Link]
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Finn, M.G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]
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Slassi, S., et al. (2022). Novel triazole derivatives possessing imidazole: Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT studies and antibacterial in vitro evaluation. ResearchGate. [Link]
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Pérez-Ramírez, J. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. ACS Catalysis. [Link]
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Agilent. Affinity Purification Proteins | Protein A. [Link]
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Fokin, V.V. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]
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Application Notes and Protocols: 7-Ethynyl-1H-indole as a Versatile Platform for the Synthesis of Advanced Fluorescent Probes
Introduction: The Strategic Advantage of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, frequently appearing in bioactive natural products and pharmaceuticals.[1] Its electron-rich aromatic system also endows it with intrinsic fluorescence properties, making it an attractive core for the development of fluorescent probes.[2][3] These probes are indispensable tools for real-time visualization of biological processes within complex environments like living cells and organisms.[4][5] The strategic introduction of an ethynyl group at the 7-position of the indole ring creates 7-ethynyl-1H-indole , a highly versatile building block. This terminal alkyne functionality serves as a reactive handle for two of the most powerful and precise reactions in modern synthetic chemistry: the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound to construct novel fluorescent probes for a range of bioimaging applications.
Core Principles: Why this compound?
The utility of this compound in fluorescent probe synthesis stems from several key features:
-
Tunable Photophysics: The indole core's fluorescence is highly sensitive to its substitution pattern. By strategically attaching different aromatic or heteroaromatic moieties to the ethynyl group, the absorption and emission wavelengths, quantum yield, and Stokes shift of the resulting fluorophore can be precisely tuned.[2]
-
Synthetic Accessibility: The terminal alkyne of this compound provides a straightforward entry point for derivatization using robust and high-yielding coupling reactions.
-
Biocompatibility: The indole scaffold is generally well-tolerated in biological systems, a critical prerequisite for live-cell imaging probes.[2]
-
Structural Rigidity: The linear nature of the ethynyl linker helps to create more rigid structures when coupled with other aromatic systems. This rigidity can reduce non-radiative decay pathways and enhance fluorescence quantum yields.
This guide will detail two primary synthetic workflows for constructing fluorescent probes from this compound, complete with step-by-step protocols and the underlying scientific rationale.
Workflow 1: Sonogashira Coupling for the Synthesis of Aryl-Ethynyl-Indole Fluorophores
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8] This reaction is exceptionally powerful for creating carbon-carbon bonds and extending the π-conjugated system of the indole core, which is fundamental to tuning its fluorescent properties. By coupling this compound with various aryl halides, a diverse library of fluorophores with a range of emission colors and photophysical characteristics can be generated.
Conceptual Workflow for Sonogashira Coupling
Caption: Sonogashira coupling workflow for fluorescent probe synthesis.
Protocol 1: Synthesis of a Representative Aryl-Ethynyl-Indole Probe
This protocol describes the synthesis of a fluorescent probe by coupling this compound with 4-bromobenzonitrile. The cyano group is an electron-withdrawing group that can modulate the photophysical properties of the final compound.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-bromobenzonitrile (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF and anhydrous Et₃N (2.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
-
Copper(I) Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the catalytic cycle.
-
Base: Triethylamine acts as a base to neutralize the hydrogen halide (HBr) formed during the reaction, preventing the protonation of the alkyne and deactivation of the catalyst.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and should be excluded.
Expected Photophysical Properties
The photophysical properties of the resulting aryl-ethynyl-indole probes are highly dependent on the nature of the coupled aryl group. Below is a table of representative data for similar indole-based fluorophores.[2]
| Compound Structure (Representative) | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| 2-phenyl-6-(phenylethynyl)-1H-indole | 325 | 380 | 0.85 | 55 |
| 2-phenyl-6-((4-methoxyphenyl)ethynyl)-1H-indole | 330 | 395 | 0.90 | 65 |
| 2-phenyl-6-((4-cyanophenyl)ethynyl)-1H-indole | 335 | 410 | 0.75 | 75 |
Workflow 2: "Click Chemistry" for Modular Probe Assembly
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of "click chemistry" – a class of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups.[9] This modular approach allows for the straightforward conjugation of this compound to a diverse array of azide-containing molecules, including commercially available fluorescent dyes, biotin, or targeting ligands.
Conceptual Workflow for Click Chemistry
Caption: "Click Chemistry" workflow for fluorescent probe synthesis.
Protocol 2: Synthesis of a Triazole-Linked Indole-Fluorophore Conjugate
This protocol details the "clicking" of this compound to a commercially available fluorescent azide, such as FAM azide (6-isomer).
Materials:
-
This compound
-
FAM azide, 6-isomer
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Water (deionized)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Stock Solutions: Prepare a 10 mM solution of this compound in DMSO. Prepare a 10 mM solution of FAM azide in DMSO. Prepare a 100 mM solution of CuSO₄·5H₂O in water. Prepare a 1 M solution of sodium ascorbate in water (freshly prepared).
-
Reaction Mixture: In a microcentrifuge tube, combine the this compound solution (1.2 eq), the FAM azide solution (1.0 eq), and DMSO to achieve a final reaction concentration of approximately 1-5 mM.
-
Initiation: Add the CuSO₄ solution (0.1 eq) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (0.5 eq).
-
Reaction: Vortex the mixture and allow it to react at room temperature for 1-4 hours in the dark. Monitor the reaction by TLC or LC-MS.
-
Purification: Purify the final product by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Rationale for Experimental Choices:
-
In Situ Generation of Cu(I): Sodium ascorbate reduces the Cu(II) from CuSO₄ to the catalytically active Cu(I) species in situ. This is often more convenient and reliable than using air-sensitive Cu(I) salts directly.
-
Solvent System: A mixture of DMSO and water is commonly used to dissolve both the organic starting materials and the inorganic catalyst salts.
-
Purification by RP-HPLC: This technique is ideal for purifying fluorescently labeled molecules, providing high resolution and allowing for the removal of unreacted starting materials and catalyst residues.
Photophysical Data of Commercially Available Fluorescent Azides
The choice of fluorescent azide will dictate the spectral properties of the final probe. The table below lists some commercially available options.
| Fluorescent Azide | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Source(s) |
| 6-FAM Azide | 496 | 516 | 83,000 | 0.90 | [10][11] |
| Sulfo-Cy5 Azide | 647 | 663 | 251,000 | 0.28 | [4][5] |
| AZDye 546 Azide | 554 | 570 | N/A | N/A | [12] |
| SeTau-405-azide | 405 | 518 | N/A | N/A | [13] |
Applications in Bioimaging
Probes synthesized from this compound can be designed for a multitude of bioimaging applications:
-
Targeted Imaging: By "clicking" the indole core to a targeting ligand (e.g., a peptide or small molecule that binds to a specific protein), researchers can visualize the localization and dynamics of that protein in live cells.
-
Sensing: The indole fluorescence can be sensitive to the local microenvironment. Probes can be designed to respond to changes in pH, polarity, or the presence of specific ions or reactive oxygen species, leading to a "turn-on" or ratiometric fluorescent signal.[14]
-
Metabolic Labeling: In conjunction with metabolic engineering, cells can be prompted to incorporate azide- or alkyne-modified biomolecules (e.g., amino acids, sugars). Subsequent "clicking" with a this compound-derived fluorophore allows for the visualization of newly synthesized proteins or glycans.[6]
Conclusion and Future Perspectives
This compound stands out as a powerful and versatile building block for the synthesis of advanced fluorescent probes. The two primary synthetic routes detailed in this guide, Sonogashira coupling and "click chemistry," offer modular and efficient strategies to create a vast array of fluorophores with tunable properties. The continued development of novel aryl halides and fluorescent azides will further expand the chemical space accessible from this valuable starting material, enabling the creation of next-generation probes for sophisticated bioimaging experiments in basic research and drug discovery.
References
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-
SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). Retrieved January 19, 2026, from [Link]
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Jena Bioscience. (n.d.). Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes. Retrieved January 19, 2026, from [Link]
-
Antibodies.com. (n.d.). Sulfo-Cyanine 5 azide (A270291). Retrieved January 19, 2026, from [Link]
- Zhang, J., et al. (2018). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. Acta Pharmaceutica Sinica B, 8(6), 857-867.
-
Jena Bioscience. (n.d.). 6-FAM-Azide, Azide-containing Fluorescent Dyes. Retrieved January 19, 2026, from [Link]
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Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved January 19, 2026, from [Link]
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- Wang, Y., et al. (2022).
- Wu, G., et al. (2012). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 10(48), 9586-9589.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Zheldakov, M. V., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2724.
- Jiang, Y., & Qin, G. (2023).
- Sharma, R. (2015). Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. Journal of Pharmaceutical Sciences and Research, 7(8), 528.
- Wang, Y., et al. (2022).
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- 9. lumiprobe.com [lumiprobe.com]
- 10. FAM azide, 5-isomer, 510758-23-3 | BroadPharm [broadpharm.com]
- 11. 6-FAM-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. setabiomedicals.com [setabiomedicals.com]
- 14. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]
Illuminating Cellular Processes: A Guide to Live Cell Imaging with 7-Ethynyl-1H-indole
Abstract
This technical guide provides a comprehensive overview of the application of 7-Ethynyl-1H-indole as a bioorthogonal probe for live cell imaging. We delve into the underlying principles of bioorthogonal chemistry, offering detailed protocols for metabolic labeling of live cells and subsequent visualization via copper-catalyzed and copper-free click chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to employ novel chemical tools for dynamic cellular imaging. While direct metabolic pathways for this compound are still under investigation, we present a hypothetical framework based on the structural similarity of the indole scaffold to the amino acid tryptophan, suggesting its potential incorporation into newly synthesized proteins or other metabolic pathways. The protocols provided herein are adapted from well-established methodologies for similar alkyne-containing probes and include critical validation steps.
Introduction: The Power of Bioorthogonal Probes in Live Cell Imaging
Live cell imaging has revolutionized our understanding of complex biological processes by allowing researchers to observe cellular dynamics in real-time. A significant advancement in this field is the development of bioorthogonal chemistry, which employs chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3][4] Small, bioinert chemical reporters, such as those containing alkyne or azide functionalities, can be metabolically incorporated into various biomolecules.[5] These reporters then serve as handles for covalent ligation with a complementary probe, typically a fluorescent dye, enabling targeted visualization.[6][7]
This compound is a promising candidate for such applications. Its core indole structure is a key component of the essential amino acid tryptophan, suggesting potential recognition by cellular machinery involved in amino acid metabolism and protein synthesis.[3] The terminal ethynyl group provides a bioorthogonal handle for click chemistry, a set of highly efficient and specific reactions.[8][9][10][11] This guide will explore the application of this compound as a novel tool for live cell imaging, providing the necessary protocols to label and visualize cellular components.
Principle of the Technology: Bioorthogonal Labeling with this compound
The use of this compound in live cell imaging is a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound. Hypothetically, due to its structural analogy to tryptophan, it may be taken up by cells and incorporated into newly synthesized proteins by the translational machinery. Alternatively, its hydrophobic nature could lead to its partitioning into cellular membranes.[12][13]
-
Bioorthogonal Ligation (Click Chemistry): The incorporated alkyne group is then covalently linked to a fluorescent azide-containing probe via a click reaction. This reaction is highly specific and occurs rapidly under biocompatible conditions.[8][9][10][11]
Two primary forms of click chemistry are suitable for this application:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. While potent, copper can be toxic to cells. Therefore, this method is often performed on fixed cells, although protocols for live-cell CuAAC with low-toxicity ligands are available.[6][7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne derivative (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a toxic catalyst, making it ideal for live-cell imaging.[2]
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| This compound | Sigma-Aldrich | Inquire |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Varies |
| Trypsin-EDTA | Gibco | Varies |
| Fluorescent Azide Probe (e.g., Azide-Fluor 488) | Click Chemistry Tools | Varies |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Varies |
| Sodium Ascorbate | Sigma-Aldrich | Varies |
| THPTA Ligand | Click Chemistry Tools | Varies |
| Fluorescent Cyclooctyne Probe (e.g., DBCO-Fluor 488) | Click Chemistry Tools | Varies |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | Varies |
| 0.5% Triton X-100 in PBS | Sigma-Aldrich | Varies |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Varies |
| DAPI or Hoechst 33342 | Thermo Fisher Scientific | Varies |
| Antifade Mounting Medium | Thermo Fisher Scientific | Varies |
Protocol 1: Metabolic Labeling of Live Cells with this compound
This protocol describes the incubation of live cells with this compound to allow for its metabolic incorporation.
Workflow Diagram:
Caption: Workflow for CuAAC on fixed cells.
Step-by-Step Procedure:
-
Fixation: After metabolic labeling and washing (Protocol 3.2), fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS containing 3% BSA.
-
Click Reaction Cocktail Preparation: Prepare the CuAAC reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
PBS: 435 µL
-
Fluorescent Azide Stock (e.g., 10 mM in DMSO): 2.5 µL (final concentration: 50 µM)
-
Copper(II) Sulfate (50 mM in H₂O): 10 µL (final concentration: 1 mM)
-
THPTA ligand (50 mM in H₂O/DMSO): 10 µL (final concentration: 1 mM)
-
Sodium Ascorbate (500 mM in H₂O, freshly prepared): 10 µL (final concentration: 10 mM) Vortex briefly to mix.
-
-
Ligation: Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 3% BSA.
-
Nuclear Staining: If desired, counterstain the nuclei by incubating with DAPI or Hoechst 33342 in PBS for 5 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 3: Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC) on Live Cells
This protocol is ideal for dynamic imaging studies in living cells as it avoids the use of a toxic copper catalyst.
Workflow Diagram:
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A Robust LC-MS Protocol for the Analysis of 7-Ethynyl-1H-indole and its Reaction Products
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethynyl-1H-indole is a pivotal building block in modern medicinal chemistry, prized for its utility in synthesizing complex heterocyclic scaffolds through reactions like Sonogashira coupling and azide-alkyne cycloadditions. Monitoring the progress of these reactions and characterizing the resultant products requires a sensitive, selective, and robust analytical method. This application note presents a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) protocol tailored for the analysis of this compound and its derivatives. We delve into the rationale behind method development choices, from sample preparation to mass spectrometer settings, and provide a detailed, step-by-step protocol. Furthermore, this guide includes essential method validation considerations and troubleshooting advice to ensure data integrity and reliability, empowering researchers in drug discovery and development to confidently analyze their reaction outcomes.
Introduction: The Analytical Challenge
The indole nucleus is a privileged scaffold in pharmacology, while the ethynyl group serves as a versatile reactive handle. The combination in this compound (MW: 141.17 g/mol )[1] allows for its incorporation into diverse molecular architectures, making it a compound of high interest. When developing synthetic routes involving this molecule, chemists face the critical task of tracking the consumption of the starting material and the formation of the desired product, as well as identifying any impurities or side-products.
LC-MS is the analytical technique of choice for this application due to its exceptional sensitivity and selectivity, combining the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2][3] This guide provides a foundational protocol that can be adapted for a wide range of reaction mixtures involving this compound.
Foundational Principles: Method Development Strategy
A successful LC-MS method is built on a sound understanding of the analyte's properties and its interaction with the analytical system. Here, we explain the causality behind our strategic choices.
Analyte Properties and Ionization
The indole nitrogen provides a readily available site for protonation, making Electrospray Ionization (ESI) in positive ion mode the most effective and logical choice for generating ions.[2] We anticipate the primary ion to be the protonated molecule, [M+H]⁺.
However, in complex reaction mixtures, other ions, known as adducts, are commonly observed.[4] Awareness of these is crucial for correct mass identification. Key potential adducts include:
-
Sodium Adduct [M+Na]⁺: Adds ~22.99 Da to the molecular weight.
-
Potassium Adduct [M+K]⁺: Adds ~38.96 Da to the molecular weight.[5][6]
-
Acetonitrile Adduct [M+ACN+H]⁺: Adds ~42.03 Da to the molecular weight.
The presence of metal ions often originates from glassware or reagents, so using plasticware and high-purity solvents is recommended to minimize their formation.[7]
Chromatographic Separation
The goal of the LC component is to separate the this compound from its reaction products, unreacted reagents, and other impurities before they enter the mass spectrometer.
-
Column Choice: Indole derivatives are well-suited for separation by reversed-phase chromatography.[8][9][10] A C18 column is the workhorse for this type of analysis, offering excellent retention and separation for moderately polar compounds. We recommend a column with a smaller particle size (e.g., <3 µm) for higher resolution and faster analysis times.
-
Mobile Phase Selection: A binary mobile phase system consisting of water (A) and an organic solvent (B) like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. Crucially, the addition of a small amount of an acid, typically 0.1% formic acid, to both mobile phases is essential.[11] This serves two purposes: it improves peak shape by preventing silanol interactions on the column and provides a source of protons to promote efficient ionization in the ESI source.
Detailed Analytical Protocol
This section provides a step-by-step workflow for the analysis of a typical reaction mixture.
Workflow Overview
The entire process, from sample acquisition to final data analysis, follows a structured path to ensure reproducibility and accuracy.
Caption: High-level workflow for LC-MS analysis.
Step-by-Step Sample Preparation
The primary goal of sample preparation is to prepare a sample that is clean, particle-free, and within the optimal concentration range for the instrument.[12]
-
Aliquot Collection: At your desired reaction time point, carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quenching (if required): Immediately add the aliquot to a vial containing a quenching agent if the reaction is rapid. For many reactions, dilution in the mobile phase is sufficient to stop the reaction.
-
Dilution: Perform a serial dilution of the quenched aliquot into a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). A typical starting dilution factor is 1:1000, but this must be optimized to avoid detector saturation.[13] The target concentration is generally in the range of 10-100 ng/mL.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (PTFE is suitable for most organic solvents) into an LC-MS vial to remove any particulate matter that could clog the system.[12]
LC-MS Instrumentation and Conditions
The following tables summarize the recommended starting parameters for a standard LC-MS system. These should be viewed as a starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Standard HPLC or UHPLC System | UHPLC provides higher resolution and faster run times. |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm | Standard for separating moderately polar small molecules.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Aqueous phase for reversed-phase separation; acid aids ionization.[15] |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid (LC-MS Grade) | Organic phase for eluting compounds; acid maintains consistent pH. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2-5 µL | Small volume to prevent peak distortion and column overload. |
| Gradient Elution | See Table 2 | A gradient is necessary to elute compounds with varying polarities present in a reaction mixture. |
Table 2: Suggested Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole (QqQ) or Q-TOF | QqQ is excellent for quantification, while Q-TOF provides high-resolution data for unknown identification.[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Indole nitrogen is readily protonated.[2] |
| Scan Mode | Full Scan (e.g., m/z 100-1000) and/or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | Full scan detects all ions, while SIM/MRM provides higher sensitivity for target analytes.[16] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized to achieve stable spray and maximum ion signal. |
| Gas Temperature | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | Instrument Dependent | Optimized for desolvation and ion transport. |
| Target Masses (SIM) | This compound: m/z 142.06 ([M+H]⁺) Expected Product: m/z [Product MW + 1.0078]⁺ | Monitor for the expected protonated molecules of starting material and product. |
Data Interpretation and Expected Results
Fragmentation Analysis
Tandem MS (MS/MS) is invaluable for structural confirmation. For this compound ([M+H]⁺ = m/z 142.1), characteristic fragment ions can be predicted. The indole ring itself is quite stable, but fragmentation can occur. A common fragmentation pathway for indoles involves the loss of HCN, and for this specific molecule, cleavage related to the ethynyl group is also possible.[17][18]
Caption: Predicted fragmentation of this compound.
Reaction Monitoring
By plotting the Extracted Ion Chromatograms (EICs) for the m/z of the starting material (m/z 142.1) and the expected product, you can visually track the reaction progress. The peak area of the starting material should decrease over time, while the peak area of the product should increase. This semi-quantitative analysis is a powerful tool for optimizing reaction conditions.
Method Validation and Trustworthiness
For results to be trustworthy, especially in a drug development setting, the analytical method must be validated.[19][20] While a full validation is extensive, key parameters to assess include:
-
Specificity/Selectivity: The ability to detect the analyte of interest without interference from other components in the sample matrix.[21] This is confirmed by ensuring no interfering peaks are present at the retention time of the analyte in a blank or matrix-only injection.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[21] This is assessed by creating a calibration curve with at least five concentration points and ensuring the correlation coefficient (r²) is >0.99.
-
Precision and Accuracy: Precision measures the closeness of repeated measurements, while accuracy measures the closeness to the true value.[19] These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations multiple times.
-
Stability: Assesses whether the analyte is stable in the sample matrix under various storage and handling conditions.[22]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of this compound and its reaction products. By understanding the principles behind column and mobile phase selection, ionization behavior, and mass spectrometric detection, researchers can implement this method as a robust starting point. The detailed protocol, combined with guidance on data interpretation and method validation, establishes a self-validating system that ensures the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry and drug discovery.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?
- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
- Scribd. (n.d.). Adduits ESI MS.
-
Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 509. [Link]
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Sundberg, R. J., & Rane, D. F. (1980). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 18(4), 191-195. [Link]
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- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Patsnap. (2026). How to validate a bioanalytical LC-MS/MS method for PK studies?
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- Resolian. (n.d.).
-
Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012, 103575. [Link]
- Preprints.org. (2023).
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Bianco, F., et al. (2006). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Biotechnology Letters, 28(2), 111-115. [Link]
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PubChem. (n.d.). This compound. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Indole Synthesis in Aqueous Media
Introduction: The Strategic Importance of Indole Synthesis in Green Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional organic materials.[1][2][3] Consequently, the development of efficient and sustainable methods for indole synthesis is of paramount importance to the chemical and pharmaceutical industries.[2] Traditional methods for indole synthesis often rely on harsh reaction conditions and the use of volatile organic compounds (VOCs) as solvents, posing significant environmental and safety concerns. The principles of green chemistry demand a shift towards more benign reaction media, with water being the ideal solvent due to its non-toxic, non-flammable, and abundant nature.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex molecules.[4][5] The adaptation of these powerful catalytic systems to aqueous media represents a significant advancement in sustainable chemical synthesis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cyclization for the synthesis of indoles in aqueous environments. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and explore their applications in modern drug discovery.
Mechanistic Insights: Understanding the Catalytic Cycle in Water
The success of palladium-catalyzed reactions in water hinges on overcoming the poor solubility of many organic substrates and catalysts in the aqueous phase. This is typically achieved through the use of water-soluble ligands, surfactants to create micellar nanoreactors, or co-solvents.[6][7][8] The fundamental catalytic cycles of common palladium-catalyzed indole syntheses, such as the Larock, Sonogashira, and Heck cyclizations, remain broadly similar to their organic-solvent counterparts, but with unique considerations for the aqueous environment.
The Larock Indole Synthesis in Aqueous Media
The Larock indole synthesis is a powerful method for the preparation of 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[9][10] The reaction proceeds through a palladium(0)/palladium(II) catalytic cycle.
Diagram: Catalytic Cycle of the Larock Indole Synthesis
Caption: Catalytic cycle of the Larock indole synthesis.
In an aqueous setting, the choice of a water-soluble phosphine ligand or the use of a surfactant like TPGS-750-M is crucial to facilitate the interaction between the water-insoluble substrates and the palladium catalyst.[11] The presence of water can also accelerate certain steps, such as the hydrolysis of intermediates.[4]
Sonogashira Coupling Followed by Cyclization
A widely employed strategy for indole synthesis involves an initial palladium-catalyzed Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting o-alkynylaniline.[12][13][14] This can often be performed as a one-pot reaction.
Diagram: Sonogashira Coupling and Cyclization Pathway
Caption: Tandem Sonogashira coupling and cyclization for indole synthesis.
The Sonogashira coupling itself can be efficiently performed in water, often with a copper co-catalyst.[15][16] The subsequent cyclization can be promoted by the palladium catalyst, sometimes requiring a change in reaction conditions (e.g., addition of a base or an increase in temperature), or it can be a metal-free process under basic conditions.[16]
Protocols for Palladium-Catalyzed Indole Synthesis in Aqueous Media
The following protocols are provided as a starting point for the development of specific applications. Optimization of reaction conditions, including catalyst loading, ligand choice, base, temperature, and reaction time, may be necessary for different substrates.
Protocol 1: Larock Indole Synthesis in an Aqueous Micellar Medium
This protocol is adapted from methodologies utilizing surfactants to create nanomicelles that act as reaction vessels in water.[11][17]
Materials:
-
o-Iodoaniline
-
Internal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
d-α-Tocopherol polyethylene glycol 1000 succinate (TPGS-750-M)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a reaction vessel, add o-iodoaniline (1.0 mmol), the internal alkyne (1.2 mmol), K₂CO₃ (2.0 mmol), and TPGS-750-M (to create a 3 wt % solution in water).
-
Add deionized water to the desired concentration (e.g., 0.5 M with respect to the o-iodoaniline).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(OAc)₂ (2 mol %) to the reaction mixture under a positive pressure of inert gas.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Larock Indole Syntheses in Aqueous Media
| Entry | o-Haloaniline | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ / TPGS-750-M | K₂CO₃ | 100 | 85 |
| 2 | o-Bromoaniline | 1-Phenyl-1-propyne | PdCl₂(PPh₃)₂ / P(t-Bu)₃ | Cs₂CO₃ | 110 | 78 |
| 3 | o-Iodoaniline | 4-Octyne | Pd/C | NaOAc | 120 | 92 |
Note: The data in this table is a synthesized representation of typical results and may not correspond to a single specific literature report.
Protocol 2: One-Pot Sonogashira Coupling and Cyclization in Water
This protocol outlines a tandem reaction sequence for the synthesis of 2-substituted indoles.[14][15]
Materials:
-
o-Iodoaniline
-
Terminal alkyne
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or another suitable base
-
Deionized water
-
Ethyl acetate (for extraction)
-
Celite
Procedure:
-
In a reaction vessel, suspend 10% Pd/C (3 mol %), CuI (6 mol %), and PPh₃ (12 mol %) in deionized water.
-
Add the o-iodoaniline (1.0 mmol) and triethylamine (3.0 mmol).
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.[15]
-
After completion of the Sonogashira coupling (disappearance of the o-iodoaniline), the cyclization to the indole may occur under these conditions or may require further heating or the addition of a stronger base.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Applications in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][3] The ability to synthesize these molecules in an aqueous, sustainable manner is highly attractive for the pharmaceutical industry.
Examples of Indole-Containing Drugs:
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID). The synthesis of its key intermediate can be achieved via palladium-catalyzed C-H functionalization.[18]
-
Triptans: A class of drugs used to treat migraines, often synthesized via the Fischer indole synthesis.[19] Palladium-catalyzed modifications of the Fischer synthesis have been developed to improve its scope and efficiency.[19][20][21][22][23]
-
Vinca Alkaloids (e.g., Vinblastine, Vincristine): Potent anti-cancer agents. While their total synthesis is complex, the indole core is a fundamental building block.
The development of aqueous, palladium-catalyzed methods for indole synthesis allows for the late-stage functionalization of complex molecules, including peptides and natural products, under mild conditions.[24] This is particularly valuable in the generation of compound libraries for high-throughput screening and in the optimization of lead compounds during the drug discovery process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor substrate solubility- Incorrect base | - Use a fresh batch of catalyst- Ensure proper degassing and use of an inert atmosphere- Increase surfactant concentration or add a co-solvent- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc) |
| Formation of byproducts | - Homocoupling of the alkyne (Sonogashira)- Decomposition of starting materials- Side reactions of functional groups | - Use a copper-free Sonogashira protocol- Lower the reaction temperature- Protect sensitive functional groups |
| Difficulty in product isolation | - Emulsion formation during extraction- Product is water-soluble | - Add brine to the aqueous layer to break up emulsions- Use a different extraction solvent or perform a solid-phase extraction |
Conclusion
Palladium-catalyzed cyclization reactions in aqueous media represent a powerful and sustainable strategy for the synthesis of indoles. By leveraging the principles of micellar catalysis and water-soluble ligands, these methods offer significant advantages in terms of environmental impact, safety, and often, reaction efficiency. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption of these green chemical methodologies in the synthesis of medicinally important indole derivatives.
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Qiu, P., Zhao, J. Y., Shi, X., & Duan, X. H. (2016). An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. New Journal of Chemistry, 40(8), 6568-6572. [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
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Monguchi, Y., et al. (2007). Development of a Practical, Mild, and General Larock Indolization: A Ligandless and Halide Salt-Free Protocol. Organic Letters, 9(18), 3543-3546. [Link]
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Cini, E., Vinciarelli, G., Siciliano, S., & Taddei, M. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3917. [Link]
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Wang, Y., et al. (2019). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Molecules, 24(19), 3541. [Link]
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Buchwald-Hartwig Amination. In Chemistry LibreTexts. [Link]
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Newman, S. G., & Lautens, M. (2011). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Journal of the American Chemical Society, 133(6), 1778–1780. [Link]
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Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 15(1), 2-25. [Link]
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Cini, E., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3917. [Link]
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Foley, D. J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9017-9023. [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263. [Link]
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Chen, C., et al. (2019). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron Letters, 60(15), 1065-1073. [Link]
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Pal, M., et al. (2003). Simple Indole Synthesis by One-Pot Sonogashira Coupling-NaOH-Mediated Cyclization. Synlett, 2003(10), 1509-1512. [Link]
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Sonogashira coupling. In Wikipedia. [Link]
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Wu, X., et al. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 17(9), 2254–2257. [Link]
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Wang, Z., & Lu, Y. (2010). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Molecules, 15(1), 357-368. [Link]
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Tanaka, K., & Fukuyama, Y. (2020). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. RSC Advances, 10(49), 29424-29432. [Link]
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Fischer indole synthesis. In Wikipedia. [Link]
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Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274. [Link]
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Gabriele, B., et al. (2001). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Letters, 3(9), 1383–1386. [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2269. [Link]
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Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3749. [Link]
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Singh, R., et al. (2021). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 8(3), 209-232. [Link]
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A Cascade Synthesis of Indoles. Organic Letters, 12(15), 3464–3467. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Pharmaceutical Design, 22(19), 2823-2857. [Link]
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Buchwald–Hartwig amination. In Wikipedia. [Link]
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Lipshutz, B. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? [Video]. YouTube. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Mild and Efficient Cyclization Reaction of 2-Ethynylaniline Derivatives to Indoles in Aqueous Medium. ChemInform, 36(49). [Link]
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Wu, J., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(19), 2379-2382. [Link]
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Talreja, S., & Tiwari, S. (2023). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. BioGecko, 12(03). [Link]
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Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... In ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling Reactions for Indoles
Welcome to the technical support center for Sonogashira coupling reactions involving indole scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction for their specific indole-containing targets. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles and field-proven experience.
Introduction: The Indole Challenge in Sonogashira Couplings
The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, is an invaluable tool for functionalizing this privileged heterocycle.[2][3][4] However, the unique electronic properties and potential for N-H reactivity of the indole ring can present specific challenges not encountered with simpler aryl halides.
This guide will address these nuances, providing a systematic approach to overcoming common hurdles and achieving high-yielding, reproducible results.
Troubleshooting Guide: A-Q&A Approach
This section is structured to directly address the most common issues encountered during the Sonogashira coupling of indoles.
Question 1: My reaction is sluggish or shows no conversion, and I'm recovering my starting haloindole. What are the likely causes?
Answer: This is a classic reactivity issue that can stem from several factors. Let's break down the potential culprits, starting with the most critical components.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its decomposition is a common failure mode.
-
Palladium(0) Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Proper degassing of solvents and reagents is crucial.[5]
-
"Palladium Black": The appearance of a black precipitate indicates catalyst decomposition.[5] This can be caused by impurities in your reagents or solvent, or by using a temperature that is too high for the stability of your catalyst/ligand system.[6][7]
-
Ligand Choice: For electron-rich indoles or less reactive aryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[8][9] Consider ligands such as X-Phos or S-Phos, particularly for challenging couplings.
-
-
Substrate Reactivity: The nature of your haloindole plays a significant role.
-
Halide Reactivity Order: The reactivity of the C-X bond follows the trend: I > OTf > Br >> Cl.[2][5] If you are using a bromoindole, the reaction will likely require more forcing conditions (higher temperature, stronger base, more specialized ligand) than an iodoindole.[2][6] Chloroindoles are particularly challenging and often require specialized catalytic systems.
-
Electronic Effects: Electron-withdrawing groups on the indole ring can increase the reactivity of the haloindole towards oxidative addition. Conversely, electron-donating groups can slow this step down.[8]
-
-
Inefficient Base: The base is critical for deprotonating the terminal alkyne to form the reactive copper acetylide.[10]
-
Base Strength & Sterics: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and often act as the solvent.[2] Ensure the base is anhydrous and in sufficient excess (typically 2-5 equivalents or as the solvent).[11] For some systems, inorganic bases like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent like DMF can be more effective.[9]
-
Question 2: My desired product is formed, but it's contaminated with a significant amount of alkyne homocoupling (Glaser coupling) product. How can I suppress this side reaction?
Answer: The formation of a diene byproduct is a result of the copper-catalyzed oxidative homocoupling of your alkyne, known as the Glaser coupling.[2] This is a very common side reaction and can be mitigated in several ways:
-
Strictly Anaerobic Conditions: Glaser coupling is an oxidative process that is highly promoted by the presence of oxygen. Rigorous degassing of your solvent and reaction vessel, followed by maintaining a positive pressure of an inert gas, is the first and most critical step to minimize this side reaction.[2][5]
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. Copper-free Sonogashira protocols have been developed to address this issue.[2][12] These reactions often require a different set of conditions, such as a higher loading of a more active palladium catalyst, a different base (e.g., a bulky amine like piperidine), or additives like tetrabutylammonium salts.[13]
-
Control of Stoichiometry: Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) can sometimes help to favor the cross-coupling pathway over homocoupling.
Question 3: I am attempting a Sonogashira coupling on an N-H indole, and I'm observing low yields and multiple side products. What is happening?
Answer: The acidic N-H proton of the indole can interfere with the reaction in several ways:
-
Deprotonation by the Base: The amine base can deprotonate the indole N-H, which can potentially coordinate to the palladium or copper center and inhibit catalysis.
-
Side Reactions: The resulting indolyl anion can participate in undesired side reactions.
To address this, consider the following strategies:
-
N-Protection: The most straightforward solution is to protect the indole nitrogen. Common protecting groups like Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl) are compatible with Sonogashira conditions and can be readily removed post-coupling.
-
Choice of Base: If N-protection is not desirable, a careful choice of base is critical. A sterically hindered base might be less likely to deprotonate the N-H. Alternatively, an inorganic base like K₂CO₃ or Cs₂CO₃ might be more compatible than an amine base.
Question 4: My reaction works, but the purification is difficult due to residual catalyst and byproducts. Are there ways to simplify the workup?
Answer: Simplifying the workup is a common goal for improving process efficiency.
-
Filtration: After the reaction is complete, diluting the mixture with a solvent like ethyl acetate and filtering through a pad of celite can help remove palladium black and other insoluble materials.
-
Aqueous Workup: A standard aqueous workup can help remove the amine hydrohalide salt that forms as a byproduct.
-
Catalyst Scavengers: For trace amounts of residual palladium, various scavengers can be employed.
-
Heterogeneous Catalysis: Using a supported palladium catalyst, such as Pd on carbon, can allow for simple filtration to remove the catalyst at the end of the reaction, greatly simplifying purification.[14]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Sonogashira coupling?
A1: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][8]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition to the haloindole.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (like CuI) in the presence of a base to form a copper acetylide.[2]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.
-
Reductive Elimination: The palladium complex undergoes reductive elimination to yield the alkynylated indole and regenerate the Pd(0) catalyst.[10]
Diagram: The Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Q2: Which palladium source is best?
A2: Several palladium sources can be effective.
-
Pd(PPh₃)₄: A common Pd(0) source, but can be sensitive to air and light.
-
PdCl₂(PPh₃)₂: A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2] It is often more convenient to handle than Pd(PPh₃)₄.
-
Pd₂(dba)₃: Another common Pd(0) source, often used in combination with a phosphine ligand.
The choice often depends on the specific reaction and the stability requirements. For routine couplings, PdCl₂(PPh₃)₂ is a reliable choice.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave heating can be highly effective for accelerating Sonogashira couplings, especially for less reactive substrates like bromoindoles.[1] It can significantly reduce reaction times from hours to minutes. However, care must be taken to monitor the temperature and pressure to avoid catalyst decomposition.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of a 5-Iodoindole
This protocol is a general starting point for the coupling of a relatively reactive iodoindole.
Materials:
-
5-Iodoindole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 5-iodoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and anhydrous triethylamine (a common solvent ratio is 2:1 toluene:Et₃N).
-
Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of a 6-Bromoindole
This protocol is adapted for a less reactive bromoindole and avoids the use of a copper co-catalyst to prevent homocoupling.
Materials:
-
6-Bromoindole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
X-Phos (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a glovebox or under a strict argon atmosphere, add the 6-bromoindole, Pd₂(dba)₃, X-Phos, and Cs₂CO₃ to a dry Schlenk flask.
-
Add anhydrous DMF.
-
Degas the mixture with argon for 15-20 minutes.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Tables
Table 1: Recommended Starting Conditions Based on Haloindole Reactivity
| Haloindole | Catalyst System (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Iodoindole | PdCl₂(PPh₃)₂ (1-3%), CuI (2-5%) | Et₃N (≥2) | Toluene/Et₃N | 25 - 60 |
| Bromoindole | Pd₂(dba)₃ (2-5%), X-Phos (4-10%) | Cs₂CO₃ (2) | DMF, Dioxane | 80 - 110 |
| Triflyloxyindole | Pd(PPh₃)₄ (3-5%), CuI (5-10%) | Et₃N (≥2) | DMF | 60 - 80 |
| Chloroindole | Specialized Pd-NHC catalysts | t-BuOK, K₃PO₄ | Toluene, Dioxane | 100 - 130 |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding Sonogashira reactions.
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Lu, B., & Larock, R. C. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Molecules, 14(12), 5226-5237. [Link]
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Shukla, S. P., Tiwari, R. K., & Verma, A. K. (2012). Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(22), 10382–10392. [Link]
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Shukla, S. P., Tiwari, R. K., & Verma, A. K. (2012). Palladium-Catalyzed Sonogashira-Coupling Conjoined C–H Activation: A Regioselective Tandem Strategy to Access Indolo- and Pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(22), 10382-10392. [Link]
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Shafiee, M., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7378-7402. [Link]
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Zhang, Y., & Zhang, Y. (2007). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 72(16), 6241–6243. [Link]
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ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
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Chen, Z., Wang, S., Wang, Z., Chen, C., & Zhu, G. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102878. [Link]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 1(4), 645–652. [Link]
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ResearchGate. (2025, August 7). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
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ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in 7-Ethynyl-1H-indole Synthesis
Introduction
7-Ethynyl-1H-indole is a critical building block in medicinal chemistry and materials science, valued for the versatility of its terminal alkyne handle in click chemistry and further cross-coupling reactions. Its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, is powerful but notoriously sensitive. Low yields can arise from a multitude of factors including catalyst deactivation, competing side reactions, and instability of the indole core. This guide provides field-proven insights and systematic troubleshooting strategies to help researchers, scientists, and drug development professionals diagnose and resolve common issues encountered during the synthesis of this valuable compound.
Troubleshooting Guide
This section addresses specific, common problems observed during the synthesis of this compound. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.
Q1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted 7-haloindole starting material. What are the likely causes?
A: An incomplete reaction is one of the most frequent issues and typically points to problems with the catalytic system or the reaction environment.
-
Cause 1: Catalyst Deactivation. The Pd(0) active species is susceptible to oxidation or aggregation, rendering it inactive. This is often exacerbated by the presence of oxygen or impurities. The phosphine ligands themselves can also degrade.
-
Cause 2: Insufficiently Anhydrous/Anaerobic Conditions. Oxygen can oxidize the Pd(0) catalyst and the copper(I) co-catalyst. Water can interfere with the reaction, particularly if your base is sensitive to it.[1] The Sonogashira reaction is traditionally run under anhydrous and anaerobic conditions for this reason.[1]
-
Cause 3: Poor Reagent Quality. The quality of the palladium source, copper co-catalyst, ligands, and base is paramount. Old or improperly stored reagents can be a major source of failure. The alkyne source, especially if it is a gas like propyne, must be of high purity.
-
Cause 4: Suboptimal Temperature. While many Sonogashira reactions are run at room temperature, some less reactive substrates (like aryl bromides or sterically hindered indoles) may require gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate.[2][3] However, excessive heat can accelerate catalyst decomposition.
Solutions:
-
Ensure Rigorous Inert Atmosphere: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction glassware under a positive pressure of an inert gas (Argon or Nitrogen).
-
Use High-Purity Reagents: Use freshly opened bottles of catalysts, ligands, and bases. Solvents should be anhydrous grade.
-
Optimize Catalyst and Ligand: For challenging couplings, consider using more robust catalyst systems. A combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos) can be more effective than pre-formed catalysts like Pd(PPh₃)₄.[4]
-
Monitor Temperature Carefully: Start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gradually increase the temperature in 10 °C increments, continuing to monitor for product formation versus decomposition.
Q2: I'm observing a major side product that runs as a dimer of my alkyne on TLC/LC-MS, leading to low yields of the desired product. What is this and how can I prevent it?
A: This is a classic case of Glaser-Hay homocoupling , a major side reaction in copper-mediated Sonogashira couplings.[2][5] It is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) salt in the presence of oxygen.
Solutions:
-
Strict Oxygen Exclusion: This is the most critical factor. The homocoupling pathway requires an oxidant, which is typically atmospheric oxygen. Improving your degassing and inert atmosphere techniques as described in Q1 is the primary solution.
-
Modify Reagent Addition Order: Add the terminal alkyne slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Reduce Copper(I) Catalyst Loading: While CuI is a crucial co-catalyst, excess amounts can promote homocoupling. Reduce the CuI loading to the minimum effective level, typically 1-5 mol %.
-
Switch to a Copper-Free Protocol: In cases where Glaser coupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[5][6][7] These reactions often require a different ligand system and may need slightly higher temperatures, but they completely eliminate the primary pathway for alkyne dimerization.
Q3: My reaction appears to work, but I'm getting a complex mixture of products and a low yield of this compound. Could the indole N-H be the problem?
A: Yes, the indole N-H is acidic and can cause several problems, making N-protection a critical consideration for a robust and high-yielding synthesis.[8]
-
Cause 1: Base Consumption. The amine base (e.g., triethylamine, diisopropylamine) can deprotonate the indole N-H. This consumes the base needed to neutralize the HX byproduct of the coupling, which can stall the reaction.
-
Cause 2: Catalyst Inhibition. The resulting indole anion can coordinate to the palladium center, potentially interfering with the catalytic cycle.
-
Cause 3: Side Reactions. Under basic conditions, the unprotected indole can participate in undesired side reactions.
Solutions:
-
Implement an N-Protecting Group Strategy: Protecting the indole nitrogen is the most reliable way to avoid these issues. The choice of protecting group is critical and depends on the subsequent steps in your synthetic sequence.
| Protecting Group | Abbreviation | Key Features & Deprotection | Reference |
| tert-Butoxycarbonyl | Boc | Easily installed (Boc₂O). Electron-withdrawing, but readily cleaved with mild acid (e.g., TFA). | [8] |
| Phenylsulfonyl | PhSO₂ | Very robust, strongly electron-withdrawing. Requires harsher conditions for removal (e.g., strong base). | [8] |
| (Trimethylsilyl)ethoxymethyl | SEM | Robust to many conditions. Cleaved with fluoride sources (e.g., TBAF) or strong acid. | [9][10] |
| Pivaloyl | Piv | Offers steric bulk and can be removed with strong base like LDA. | [11] |
-
If N-H is required: If you must proceed without a protecting group, you may need to use a larger excess of the amine base (e.g., >3 equivalents) to compensate for the deprotonation of the indole N-H. However, this often leads to a less clean reaction profile.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting material: 7-iodo, 7-bromo, or 7-chloro-1H-indole? The reactivity of the aryl halide in the rate-determining oxidative addition step follows the order: I > Br > OTf >> Cl .[5] For laboratory-scale synthesis where yield and mild conditions are prioritized, 7-iodo-1H-indole is strongly recommended.[12][13][14] While 7-bromo-1H-indole is a viable and cheaper alternative, it will likely require higher catalyst loadings, more forcing conditions (higher temperature), and potentially more specialized, electron-rich ligands to achieve comparable yields.[15] 7-chloroindoles are generally not reactive enough for standard Sonogashira conditions.
FAQ 2: What are the standard starting conditions for a Sonogashira coupling to synthesize this compound? A well-established starting point is to use an N-protected 7-iodoindole. The following protocol provides a reliable baseline that can be optimized.
FAQ 3: Is a copper co-catalyst necessary? What are the pros and cons? While the original Sonogashira protocol uses a copper(I) co-catalyst, modern variations often omit it.[7]
-
Pros of Copper (CuI): The primary role of CuI is to react with the terminal alkyne to form a copper acetylide intermediate. This species undergoes transmetalation with the palladium center more rapidly than the alkyne itself, significantly accelerating the reaction and often allowing for catalysis at room temperature.[2][5][16]
-
Cons of Copper (CuI): The main drawback is its catalysis of the undesirable Glaser-Hay homocoupling of the alkyne, which forms diynes as a side product and consumes the alkyne, reducing the yield.[5][17] The presence of copper can also complicate purification.
-
Copper-Free Conditions: These protocols avoid Glaser coupling but may require higher temperatures, stronger bases, or more specialized palladium/ligand systems to achieve efficient coupling.[7][18] They are an excellent choice when homocoupling is a persistent issue.
FAQ 4: How do I properly degas my reaction mixture, and why is it critical? Degassing is critical to remove dissolved oxygen, which can poison the Pd(0) catalyst and promote Glaser coupling.[5]
-
Freeze-Pump-Thaw (Recommended for most solvents):
-
Place your solvent or reaction mixture in a flask with a stopcock.
-
Freeze the liquid using liquid nitrogen.
-
Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and thaw the liquid in a water bath. You will see bubbles of gas being released.
-
Repeat this cycle at least three times.
-
-
Inert Gas Sparging (Good for lower-boiling point solvents):
-
Bubble a gentle stream of argon or nitrogen through the solvent via a long needle for 20-30 minutes. This displaces the dissolved oxygen.
-
Visual Guides & Diagrams
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Troubleshooting Flowchart for Low Yields
Caption: A decision tree for systematically troubleshooting low yields.
Key Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of N-Protected 7-Iodo-1H-indole
This protocol is a general starting point and should be optimized for specific substrates.
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of argon or nitrogen.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 7-iodo-1H-indole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1 M concentration) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting 7-iodoindole is consumed (typically 2-24 hours). Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Deprotection of N-Boc-7-Ethynyl-1H-indole
-
Dissolution: Dissolve the purified N-Boc-7-ethynyl-1H-indole (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected this compound. Further purification by chromatography may be necessary.
References
-
ResearchGate. Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. Available from: [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
-
ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. Available from: [Link]
-
Sci-Hub. Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Available from: [Link]
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]
-
Semantic Scholar. 7-Iodo-1H-indole-3-carbonitrile. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available from: [Link]
-
NIH National Center for Biotechnology Information. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Available from: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
-
ACS Publications. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. Available from: [Link]
-
PubMed. Recent advances in Sonogashira reactions. Available from: [Link]
-
RSC Publishing. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Available from: [Link]
-
Sciforum. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available from: [Link]
-
ResearchGate. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. Available from: [Link]
-
Aurigene Pharmaceutical Services. A highly effective synthesis of 2-alkynyl-7-azaindoles. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]
-
NIH National Center for Biotechnology Information. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Available from: [Link]
-
Glen Research. Deprotection Guide. Available from: [Link]
-
NIH National Center for Biotechnology Information. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Available from: [Link]
-
NIH National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]
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Technical Support Center: Sonogashira Coupling of Ethynylbenzene
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of ethynylbenzene and its derivatives. Here, we address common challenges and provide in-depth, field-proven insights to enhance the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Sonogashira coupling of ethynylbenzene, offering explanations and actionable protocols to get your reaction back on track.
Issue 1: Dominant Formation of a Dimerized Alkyne Side Product (Glaser Coupling)
Q: My reaction is yielding a significant amount of 1,4-diphenylbuta-1,3-diyne instead of my desired cross-coupled product. What is causing this, and how can I prevent it?
A: This common side reaction is the oxidative homocoupling of ethynylbenzene, known as the Glaser coupling.[1][2] It is a significant issue, particularly when using a copper(I) co-catalyst, as the in-situ formed copper acetylide can dimerize, especially in the presence of oxygen.[3][4][5]
Causality and Mechanism: The Glaser coupling is promoted by the copper(I) co-catalyst, which activates the terminal alkyne. In the presence of an oxidant (typically oxygen), the resulting copper acetylide intermediate undergoes oxidative dimerization.
DOT Diagram: Glaser Coupling Side Reaction
Caption: Pathway of the Glaser homocoupling of ethynylbenzene.
Troubleshooting Protocols:
-
Implement Copper-Free Conditions: The most effective way to eliminate the Glaser coupling is to avoid the primary pathway by running the reaction without a copper co-catalyst.[5][6] Numerous copper-free Sonogashira protocols have been developed and are often preferred to prevent this side reaction.[1][6]
-
Rigorous Degassing: Oxygen is a key promoter of Glaser coupling.[2] Ensure your solvent and reaction mixture are thoroughly degassed.
-
Protocol: Employ at least three cycles of freeze-pump-thaw for your solvent and reaction mixture before initiating the reaction. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be effective.[1]
-
-
Slow Addition of Ethynylbenzene: Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction.[7]
-
Protocol: Prepare a solution of ethynylbenzene in the reaction solvent and add it slowly to the reaction mixture containing the aryl halide and catalyst system over several hours using a syringe pump.
-
-
Use of a Hydrogen Atmosphere: Diluting an inert atmosphere with hydrogen gas has been shown to significantly reduce the formation of the homocoupled product.[8]
| Mitigation Strategy | Key Principle | Reference |
| Copper-Free Protocol | Eliminates the primary catalyst for homocoupling. | [5][6] |
| Rigorous Degassing | Removes oxygen, a key oxidant for the side reaction. | [2] |
| Slow Alkyne Addition | Minimizes the concentration of the alkyne, disfavoring dimerization. | [7] |
| Hydrogen Atmosphere | Suppresses the oxidative pathway of the Glaser coupling. | [8] |
Issue 2: Low or No Product Yield and Catalyst Decomposition
Q: My reaction has stalled, or I have a low yield of the desired product. I also observe a black precipitate. What is happening?
A: Low or no product yield can stem from several factors, including inactive catalyst, poor quality reagents, or suboptimal reaction conditions.[1] The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst, which is a common cause of reaction failure.[1]
Causality and Mechanism: Palladium(0) is the active catalytic species in the Sonogashira coupling. If the Pd(0) complex is unstable under the reaction conditions, it can agglomerate and precipitate as inactive palladium black. This can be triggered by impurities, inappropriate solvent choice, or high temperatures.[1] Some anecdotal evidence suggests that solvents like THF may promote the formation of palladium black.[1][9]
DOT Diagram: Sonogashira Catalytic Cycle and Catalyst Decomposition
Caption: The Sonogashira catalytic cycle and the catalyst decomposition pathway.
Troubleshooting Protocols:
-
Verify Catalyst and Reagent Quality:
-
Palladium Catalyst: Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere.[1] Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[1]
-
Copper Co-catalyst: Copper(I) iodide can degrade over time. Use a fresh bottle or a recently purchased batch.[1]
-
Aryl Halide and Alkyne: Ensure your starting materials are pure. Impurities can poison the catalyst. Purify if necessary.[1]
-
Base and Solvent: Use dry, degassed amine bases and anhydrous solvents.[10][11]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: If palladium black formation is observed in THF, consider switching to other common solvents like DMF, acetonitrile, or a mixture of toluene and an amine.[9][11]
-
Temperature Control: While aryl bromides and chlorides may require heating, excessively high temperatures can promote catalyst decomposition.[1][12] If you are using a less reactive aryl halide, consider a more active catalyst system rather than excessively increasing the temperature. The general reactivity trend for the aryl halide is I > OTf > Br > Cl.[1][13]
-
Ligand Selection: For sterically hindered substrates, the choice of phosphine ligand is crucial. More electron-rich and bulky phosphines can stabilize the palladium center and promote oxidative addition.[2][14]
-
Issue 3: Hydrodehalogenation of the Aryl Halide
Q: I am observing a significant amount of the arene corresponding to my aryl halide starting material, where the halogen has been replaced by a hydrogen atom. What is this side reaction, and how can I suppress it?
A: This side reaction is the hydrodehalogenation of the aryl halide. It consumes your starting material and reduces the overall yield of the desired coupled product. This can sometimes occur under the reaction conditions, especially with highly fluorinated aryl halides.[4]
Causality and Mechanism: The exact mechanism can vary, but it often involves the reaction of the oxidative addition intermediate with a hydride source in the reaction mixture. The amine base or solvent can sometimes act as the hydride source, particularly at elevated temperatures.
Troubleshooting Protocols:
-
Choice of Base: The amine base plays a critical role. While triethylamine and diisopropylamine are commonly used, their decomposition at higher temperatures can be a source of hydrides.[10] Consider using a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ if hydrodehalogenation is a significant issue, although this may require adjustments to the solvent system.
-
Temperature Management: As higher temperatures can promote hydrodehalogenation, try to run the reaction at the lowest effective temperature. This may involve using a more reactive aryl halide (e.g., an aryl iodide instead of a bromide) or a more active catalyst system to facilitate the reaction under milder conditions.[1][5]
-
Solvent Selection: Ensure the use of high-purity, anhydrous solvents. Protic impurities can be a source of protons that contribute to this side reaction.
Frequently Asked Questions (FAQs)
Q1: Is the copper co-catalyst always necessary in the Sonogashira coupling?
A1: No, the copper co-catalyst is not always necessary. In fact, many modern protocols are "copper-free" to avoid the common side reaction of Glaser coupling.[5][6] While the original Sonogashira protocol utilized copper to facilitate the reaction at milder conditions, copper-free versions can be highly efficient, though they may require different ligands or reaction conditions to proceed effectively.[1][6]
Q2: What is the reactivity order of aryl halides in the Sonogashira coupling?
A2: The reactivity of the aryl halide is a critical factor. The general order from most to least reactive is: I > OTf > Br > Cl.[1][12][13] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require heating.[1][5]
Q3: Can I use an amine base that is not dry?
A3: It is highly recommended to use a dry amine base. Water can negatively impact the reaction by reacting with the catalyst and base. It is also important that the base is in sufficient quantity to neutralize the hydrogen halide byproduct of the reaction.[10]
Q4: My aryl bromide is sterically hindered. What should I consider?
A4: Steric hindrance, especially at the ortho position of the aryl bromide, can significantly slow down or inhibit the reaction by blocking the palladium catalyst's access for oxidative addition.[2] To overcome this, you may need to use higher catalyst loadings, more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃), or higher reaction temperatures.[2][14]
Q5: What is the role of the amine in the Sonogashira coupling?
A5: The amine base serves two primary functions. First, it deprotonates the terminal alkyne to form the reactive acetylide species.[10] Second, it acts as a scavenger for the hydrogen halide (HX) that is formed during the reaction, preventing it from reacting with other components of the reaction mixture. In many cases, the amine can also serve as the solvent.[5]
References
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4040–4043. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Reddit. (2018). Sonogashira coupling confusion: where did my reactant go? Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from [Link]
-
Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. Retrieved from [Link]
-
YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
Köhn, E., & Böck, K. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ChemistryOpen, 11(11), e202200155. Retrieved from [Link]
-
Plenio, H., & Fleck, T. J. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 72(24), 9374–9384. Retrieved from [Link]
-
Arodes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
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Technical Support Center: Overcoming Challenges in the Purification of Indole Derivatives
Welcome to the Technical Support Center dedicated to navigating the complexities of purifying indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile scaffolds. The inherent reactivity and diverse physicochemical properties of indoles often present unique purification hurdles. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format, grounded in fundamental chemical principles to empower you to optimize your purification strategies.
I. Foundational Principles: Understanding Indole's Unique Chemistry
Before delving into specific purification techniques, it's crucial to appreciate the chemical nature of the indole ring system, as this underpins many of the challenges encountered.
Q1: Why are my indole derivatives often colored (pink, purple, or brown) even after initial purification?
A1: The characteristic discoloration of indole derivatives is primarily due to air oxidation.[1] The electron-rich pyrrole ring is susceptible to oxidation, which can be accelerated by light and residual acid from the synthesis. This process can lead to the formation of colored oligomeric or polymeric byproducts.[2] Pure indole itself is typically a white solid but can appear pinkish or yellowish upon storage due to slight oxidation.[1]
Q2: My indole derivative seems to degrade on silica gel during column chromatography. What's happening?
A2: The acidic nature of standard silica gel can be detrimental to many indole derivatives.[3] The indole nitrogen is not strongly basic; however, the C3 position is highly susceptible to protonation by strong acids, forming an indoleninium ion.[4] This protonation can lead to decomposition, polymerization, or unwanted side reactions on the silica surface. This sensitivity is a critical consideration when choosing your purification strategy.[4]
II. Troubleshooting Guide: Column Chromatography
Column chromatography is a workhorse technique for indole purification, but its success hinges on careful optimization.[5]
Q1: I'm struggling to get good separation of my indole derivative from closely related impurities on a silica gel column. What can I do?
A1: Poor separation is a common issue. Here are several strategies to improve resolution, starting with the most common and moving to more advanced techniques:
-
Optimize the Solvent System: This is the most critical factor.[5]
-
Finding the Right Polarity: Use Thin Layer Chromatography (TLC) to screen various solvent systems.[2] Aim for an Rf value of 0.2-0.4 for your target compound.[2] A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2]
-
Gradient Elution: If there is a significant polarity difference between your compound and impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic (constant solvent composition) elution.[5]
-
Aprotic Solvents: Consider using aprotic solvents, which may offer different selectivity.[5]
-
-
Deactivate the Silica Gel: If you suspect your compound is degrading on the acidic silica, you can deactivate it. Prepare a slurry of silica gel with your non-polar solvent containing 1-2% triethylamine (NEt₃) or ammonia solution before packing the column. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: If silica gel proves problematic, consider other stationary phases:
-
Alumina: Alumina is available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.
-
Reverse-Phase Silica (C18): For very polar indole derivatives, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be highly effective.[6][7]
-
Workflow for Troubleshooting Poor Separation in Column Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
Experimental Protocol: Deactivated Silica Gel Flash Column Chromatography
-
Slurry Preparation: In a fume hood, add your calculated amount of silica gel to a beaker. Add the initial, least polar eluent (e.g., 99:1 hexanes:ethyl acetate) containing 1% triethylamine until a pourable slurry is formed.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading: Dissolve your crude indole derivative in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.
-
Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity as needed, while collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing your purified product.
III. Troubleshooting Guide: Crystallization
Crystallization can yield highly pure indole derivatives but can be challenging to optimize.[5]
Q1: My indole derivative "oils out" instead of forming crystals. How can I fix this?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too saturated or cools too quickly. Here are some remedies:
-
Slow Down the Cooling: Allow the hot solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out.[8]
-
Use More Solvent: You may be using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[8]
-
Change the Solvent System: The chosen solvent may be a poor choice. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] You may need to screen for a better single solvent or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[9]
Q2: I have a very low yield after recrystallization. What are the common causes?
A2: Low recovery is a frequent issue in crystallization. Consider the following:[8]
-
Using Too Much Solvent: If you used an excess of solvent to dissolve the crude product, a significant amount of your compound will remain in the mother liquor upon cooling. Try to use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the compound crystallizes during hot filtration (if performed to remove insoluble impurities), you will lose product. Use a pre-heated funnel and flask for this step.
-
Compound Solubility: Your compound might be too soluble in the chosen solvent, even at low temperatures. If so, a different solvent is required.
Q3: How do I effectively remove colored impurities during recrystallization?
A3: For colored impurities arising from oxidation, a charcoal treatment during recrystallization is often effective.
Experimental Protocol: Recrystallization with Charcoal Treatment
-
Dissolution: Dissolve the crude, colored indole derivative in the minimum amount of a suitable hot recrystallization solvent.
-
Charcoal Addition: Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Be cautious, as the solution may bump.
-
Hot Filtration: Swirl the hot mixture for a few minutes and then perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by suction filtration.
IV. Troubleshooting Guide: Extraction
Liquid-liquid extraction is a crucial first step in purification to remove inorganic salts and highly polar or non-polar impurities.[5]
Q1: I'm performing an aqueous workup after my reaction. What pH should my aqueous layer be?
A1: The stability of your specific indole derivative to acid and base is key. Indoles themselves are sensitive to strong acids.[4] If your indole has basic functional groups (like an amine), you can wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. If it has an acidic functional group (like a carboxylic acid), a wash with a mild acid (e.g., dilute HCl) can remove basic impurities. However, always perform a small-scale stability test first. The indole N-H is weakly acidic (pKa ≈ 17) and can be deprotonated with strong bases, but this is not typically a concern during a standard workup with bicarbonate or carbonate solutions.[10]
Q2: How can I improve the efficiency of my liquid-liquid extraction?
A2: To improve separation efficiency:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one extraction with a large volume. This is mathematically more effective at recovering the compound.
-
Salting Out: If your compound has some solubility in the aqueous layer, adding a saturated brine (NaCl solution) wash can decrease the solubility of the organic compound in the aqueous phase and drive it into the organic layer.
-
Choosing the Right Solvent: The organic solvent should be immiscible with water and should be a good solvent for your indole derivative.[11] Common choices include ethyl acetate, dichloromethane, and diethyl ether.
Workflow for a Standard Liquid-Liquid Extraction
Caption: Standard workflow for liquid-liquid extraction.
V. Purity Assessment: Ensuring Success
Purification is incomplete without robust analytical methods to confirm the purity of your indole derivative.
Q1: What are the best methods to check the purity of my final compound?
A1: A multi-faceted approach is recommended:[12]
-
Thin Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should ideally show a single spot.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup for indole derivatives.[1][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities.[15][16]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[17][18][19]
Data Summary: Common Analytical Techniques for Indole Derivatives
| Technique | Primary Application | Key Information Provided |
| TLC | Rapid purity check, reaction monitoring | Number of components, relative polarity (Rf) |
| HPLC | Quantitative purity analysis | Purity percentage, retention time |
| ¹H & ¹³C NMR | Structural elucidation, impurity identification | Chemical structure, presence of impurities |
| MS | Molecular weight confirmation | Molecular weight, fragmentation pattern |
VI. Frequently Asked Questions (FAQs)
Q: My starting materials for a Fischer indole synthesis are pure, but the reaction gives multiple byproducts that are difficult to separate. Why?
A: The Fischer indole synthesis, while powerful, is sensitive to reaction conditions and can generate byproducts.[20][21] Strong acid and high temperatures can lead to side reactions.[22] Common byproducts include those from incomplete cyclization or rearrangement pathways.[22] Purification often requires careful column chromatography, and sometimes derivatization of the desired product to alter its polarity for better separation is a viable strategy.
Q: How should I store my purified indole derivatives to prevent decomposition?
A: Due to their sensitivity to air and light, purified indole derivatives should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon), especially for long-term storage.
Q: Can I use reverse-phase chromatography for a very non-polar indole derivative?
A: While possible, it's often less practical. Very non-polar compounds will have very long retention times on a reverse-phase column, requiring high concentrations of organic solvent to elute. Normal phase chromatography is typically more suitable for non-polar compounds.
References
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Zhang, Q., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. [Link]
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Wikipedia. (2024). Indole. [Link]
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Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
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Radtke, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. [Link]
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Scientist Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]
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Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Chemistry – A European Journal, 26(72), 17493-17500. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
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Aguiar, G. P. S., et al. (2018). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 29(10), 2112-2120. [Link]
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Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 79-84. [Link]
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Peng, X.-X., et al. (2014). Crystallization purification of indole. ResearchGate. [Link]
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Radtke, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
-
Química Organica.org. (n.d.). indole acidity. [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
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Muszyńska, B., et al. (2011). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 24(4), 304-308. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
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Roberts, J., & Rosenfeld, H. J. (1977). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Gonda, S., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
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Dack, K. N., et al. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(1), 668-672. [Link]
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Wu, Y., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(25), 16361-16369. [Link]
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Graf, A., & Keller, U. (2013). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol, 3(19), e919. [Link]
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Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society, 86(18), 3796-3806. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Lee, J.-W., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Enrichment of Indole in Wash Oil by Methanol Extraction and n-Hexane Re-Extraction). Molecules, 27(16), 5343. [Link]
-
Lee, J.-W., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(17), 5488. [Link]
-
Nguyen, T. T., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. The Journal of Organic Chemistry, 88(24), 17564-17575. [Link]
-
Wikipedia. (2024). Fischer indole synthesis. [Link]
-
Titi, A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]
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Yi, Y., et al. (2022). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry, 15(1), 103513. [Link]
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Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]
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Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole. ResearchGate. [Link]
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Chen, L., et al. (2018). Structural characterization of indole-3-ethanol. ResearchGate. [Link]
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]
-
ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown?. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
-
Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?. [Link]
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Stability issues of 7-Ethynyl-1H-indole and proper storage conditions
Technical Support Center: 7-Ethynyl-1H-indole
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, medicinal chemists, and materials scientists utilizing this versatile building block. Due to its unique bifunctional nature—possessing both a reactive terminal alkyne and an electron-rich indole core—this compound is a powerful tool in drug discovery and materials science, particularly for applications involving Sonogashira couplings, 'click' chemistry (CuAAC), and derivatization of the indole scaffold.[1][2] However, these same reactive features contribute to its potential instability if not handled and stored correctly. This guide provides answers to frequently asked questions and troubleshooting strategies to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term and short-term storage conditions for solid this compound?
The stability of solid this compound is critically dependent on temperature, atmosphere, and light exposure. The primary goals are to prevent oxidation of the indole ring and moisture- or metal-catalyzed degradation of the terminal alkyne.
Causality: The indole nucleus is electron-rich and thus susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities.[3] The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) in the presence of oxygen and metal ions, particularly copper.[4][5] Therefore, excluding air, light, and moisture is paramount.
For easy reference, please adhere to the following storage guidelines:
| Condition | Temperature | Atmosphere | Light Protection | Recommended For |
| Long-Term | -20 °C | Inert Gas (Argon or Nitrogen) | Amber Vial / Store in Dark | Storage > 3 months |
| Short-Term | 2-8 °C[6][7] | Inert Gas (Argon or Nitrogen) | Amber Vial / Store in Dark | Storage < 3 months |
| Bench-Top Use | Room Temperature | N/A | Keep vial closed when not in use | During weighing/aliquoting only |
Always date the container upon receipt and upon first opening to track its handling history.[8]
Q2: My solid this compound has developed a yellow or brownish tint. What causes this and is it still usable?
This discoloration is a common visual indicator of degradation. There are two primary chemical processes responsible:
-
Indole Ring Oxidation: Exposure to air and/or light can cause oxidation of the electron-rich pyrrole portion of the indole ring, leading to the formation of highly conjugated, colored impurities, such as oxindoles.[3]
-
Alkyne Degradation: The terminal alkyne can undergo slow, trace-metal-catalyzed polymerization or oxidative coupling, which also produces colored oligomeric materials.
Is it still usable? The usability depends entirely on the extent of degradation and the sensitivity of your downstream application.
-
For sensitive reactions like catalysis or quantitative assays: We strongly recommend purification (e.g., by column chromatography over silica gel) or using a fresh, unopened lot of material.
-
For general synthetic transformations: The material may still be usable, but you should anticipate potentially lower yields and the need for more rigorous purification of your final product.
A definitive assessment of purity should always be made via analytical techniques. See Protocol 3: Quick Quality Control (QC) by ¹H NMR for a recommended procedure.
Q3: What are the primary chemical instability concerns with this compound?
The instability of this molecule arises from its two key functional groups. Understanding these pathways is crucial for designing robust experimental protocols.
-
Indole Ring Oxidation: The C2-C3 double bond of the indole is particularly electron-rich and susceptible to electrophilic attack and oxidation.[9] This can lead to dearomatization and the formation of various oxidized species, which can interfere with subsequent reactions.
-
Terminal Alkyne Coupling (Glaser Coupling): In the presence of an oxidant (like O₂ from the air) and a catalyst (often trace Cu(I) or other metals), terminal alkynes can undergo oxidative homodimerization to form a 1,3-diyne.[5][10] This is a particularly relevant side reaction in copper-catalyzed processes like CuAAC or Sonogashira couplings if reaction conditions are not strictly anaerobic.[4]
The diagram below illustrates these two main degradation pathways.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide
Q4: My Sonogashira or Click (CuAAC) reaction is giving low yields or complex mixtures. Could the stability of my this compound be the issue?
Yes, this is a very common scenario. If you have ruled out other factors (catalyst activity, solvent purity, temperature), the quality of your this compound is a prime suspect.
Causality and Troubleshooting Steps:
-
Purity of Starting Material: As discussed in Q2, degraded starting material containing non-reactive oxidized species will directly lead to lower yields.
-
Action: Perform a QC check on your solid material using ¹H NMR (see Protocol 3). Compare it to the supplier's reference spectrum. If significant impurity peaks are present, purify the material or use a new batch.
-
-
Glaser Homocoupling Side Reaction: This is the most probable cause of complex mixtures, especially in copper-catalyzed reactions.[4] The conditions for Sonogashira and CuAAC reactions (copper catalyst, amine base) are conducive to Glaser coupling if oxygen is present.[1][5] This side reaction consumes your starting material and generates the diyne dimer, complicating purification.
-
Action: Ensure your reaction is rigorously deoxygenated. Use a robust sparging technique (e.g., bubbling argon through your solvent for 15-30 minutes) before adding your catalyst and reagents. Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction. Adding a reducing agent can sometimes help prevent the oxidation of Cu(I) required for the Glaser mechanism.[4]
-
Q5: I see an unexpected peak in my mass spectrometry results with a mass of ~280.2. What is it?
This mass (for [M+H]⁺, C₂₀H₁₃N₂⁺) corresponds to the homocoupled diyne product, 1,4-bis(1H-indol-7-yl)buta-1,3-diyne, formed via the Glaser coupling mechanism. Its presence is a definitive indicator that your alkyne has dimerized either during storage or, more likely, during your reaction.
The following workflow can help diagnose and solve issues related to compound stability.
Caption: Troubleshooting workflow for reactions involving this compound.
Protocols & Methodologies
Protocol 1: Recommended Storage and Handling of Solid this compound
-
Receipt: Upon receiving, immediately transfer the container to a -20 °C (long-term) or 2-8 °C (short-term) storage location.[6] Log the date of receipt.
-
Inert Atmosphere: Before first use, carefully open the container inside a glovebox or under a gentle stream of inert gas (argon or nitrogen). Backfill the container with the inert gas before sealing.
-
Sealing: After backfilling, seal the container tightly. For added protection, wrap the cap/joint with Parafilm® to create a secondary moisture and air barrier.
-
Light Protection: Always store the vial in its original box or in a dark cabinet to protect it from light.
-
Dispensing: When weighing the compound, remove it from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh the required amount quickly and re-seal the container under an inert atmosphere as soon as possible.
Protocol 2: Preparation of an Inert Stock Solution for Reaction Use
-
Solvent Preparation: Select a suitable anhydrous solvent (e.g., DMF, DMSO, THF). Deoxygenate the solvent by sparging with argon or nitrogen for at least 20 minutes.
-
Weighing: In a tared vial, weigh the required amount of this compound. The vial should have a screw cap with a PTFE/silicone septum.
-
Dissolution: Using a gas-tight syringe, add the deoxygenated solvent to the vial to achieve the desired concentration.
-
Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Storage: If the solution is not for immediate use, flush the headspace of the vial with inert gas, seal tightly, wrap with Parafilm®, and store at -20 °C in the dark. Use within 1-2 weeks for best results, as stability in solution is lower than in the solid state.
Protocol 3: Quick Quality Control (QC) by ¹H NMR
-
Sample Prep: Accurately weigh ~2-5 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Acetylenic Proton: Look for a sharp singlet corresponding to the terminal alkyne proton. In DMSO-d₆, this peak typically appears around 4.15 ppm. Its integration should be 1H relative to the aromatic protons. A diminished integral suggests degradation.
-
Indole N-H Proton: A broad singlet for the N-H proton should be visible (in DMSO-d₆, typically >11 ppm).
-
Aromatic Region: The aromatic region (approx. 6.8-7.8 ppm) should show clean, well-defined multiplets consistent with the 7-substituted indole structure. The appearance of new, broad, or unidentifiable peaks in this region suggests the presence of oxidative impurities.
-
Baseline: Check for broad, rolling baseline humps which can indicate the presence of oligomeric or polymeric impurities.
-
References
-
Master Organic Chemistry. Reactions of Alkynes. [Link]
-
Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]
-
Li, Y., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules. [Link]
-
Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Indole. [Link]
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Aurigene Pharmaceutical Services. A highly effective synthesis of 2-alkynyl-7-azaindoles. [Link]
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University of Toronto Scarborough. Chemical Handling and Storage Section 6. [Link]
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Molecules Editorial Office. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules. [Link]
-
Prasad, A. R., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Catalyst, The Chemistry of Learning™. Handling and Storing Chemicals. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Harvard University Environmental Health & Safety. Chemicals and Hazardous Materials. [Link]
-
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
Royal Society of Chemistry. (2021). Visible-light-induced oxidative ring expansion of indoles with amidines. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry. [Link]
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Technical Support Center: A Guide to Navigating the Fischer Indole Synthesis
Welcome to the comprehensive troubleshooting guide for the Fischer indole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the construction of the indole nucleus. The Fischer indole synthesis, while elegant and widely used, is known for its occasional unpredictability.[1][2][3] This guide provides in-depth, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and achieve successful outcomes.
Section 1: Low or No Yield - Uncovering the Reasons for a Failed Reaction
One of the most frequent frustrations with the Fischer indole synthesis is a low yield or complete failure of the reaction. This section addresses the common culprits and provides actionable solutions.
FAQs
Q1: My Fischer indole synthesis is not working, or the yield is disappointingly low. What are the primary factors I should investigate?
A1: Low yields in Fischer indole synthesis can be attributed to several factors, ranging from the nature of your starting materials to the specifics of your reaction setup.[4] Key areas to scrutinize include:
-
Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction. Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage side reaction instead of the desired cyclization.[4][5][6][7] This is a known challenge, for instance, in the synthesis of 3-aminoindoles.[5] Conversely, strong electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[8]
-
Steric Hindrance: Bulky groups on either the arylhydrazine or the carbonyl compound can sterically impede the key[9][9]-sigmatropic rearrangement, thereby slowing down or preventing the reaction.[4]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[4][10] A catalyst that is too weak may not facilitate the necessary protonation steps, while an overly strong acid can lead to degradation of starting materials or products.[10][11]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[4][12] Elevated temperatures are often necessary, but excessive heat can promote decomposition and tar formation.[11][12]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can introduce unwanted side reactions, leading to lower yields.[4] It is often recommended to use freshly distilled or purified phenylhydrazine.[8]
Q2: I am trying to synthesize the parent, unsubstituted indole using acetaldehyde, but the reaction is failing. Is this a known issue?
A2: Yes, the direct synthesis of the parent indole using acetaldehyde is notoriously problematic and often results in failure.[1][4] A widely accepted and effective alternative is to use pyruvic acid as the carbonyl partner. The resulting indole-2-carboxylic acid can then be readily decarboxylated to yield the unsubstituted indole.[4][13]
Section 2: Taming the Tar - Strategies to Minimize Side Product Formation
The formation of a black, intractable tar is a common and challenging pitfall in the Fischer indole synthesis, leading to reduced yields and significant purification difficulties.[11]
FAQs
Q1: My reaction mixture has turned into a black tar. What causes this, and how can I prevent it?
A1: Tar formation is typically a consequence of the harsh reaction conditions often employed in the Fischer indole synthesis.[11] The primary causes include:
-
Strongly Acidic Conditions: Aggressive Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as some potent Lewis acids, can promote the decomposition of starting materials and intermediates.[11]
-
High Temperatures: While heat is often required, excessive temperatures can accelerate polymerization and degradation pathways.[11]
-
Unstable Intermediates: The hydrazone and subsequent enamine intermediates can be unstable under strongly acidic and high-temperature conditions, degrading before they can cyclize.[11]
To minimize tar formation, consider the following adjustments:
-
Use Milder Acids: Experiment with weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[11]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can significantly reduce the formation of tarry byproducts.[11]
-
Optimize Solvent Choice: High-boiling point solvents can contribute to higher reaction temperatures and subsequent tar formation. Experimenting with different solvents can be beneficial.[11]
Q2: Are there alternative methods to the classical Fischer indole synthesis that are less prone to tarring?
A2: Yes, several modifications and alternative procedures can offer milder reaction conditions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields while minimizing side product formation.[12] For example, the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone using p-TSA as a catalyst under microwave irradiation for just 3 minutes yielded 91%.[12]
Troubleshooting Decision Tree for Tar Formation
Caption: Troubleshooting decision tree for tar and polymer formation.
Section 3: Controlling Regioselectivity - Directing the Cyclization
When using unsymmetrical ketones, the Fischer indole synthesis can potentially yield two different regioisomeric indoles. Controlling the direction of the cyclization is a crucial aspect of synthesis design.
FAQs
Q1: I am using an unsymmetrical ketone and obtaining a mixture of isomers. How can I control the regioselectivity of the reaction?
A1: The regiochemical outcome of the Fischer indole synthesis with unsymmetrical ketones is influenced by a combination of electronic and steric factors, as well as the reaction conditions. The key step that determines the regioselectivity is the[9][9]-sigmatropic rearrangement.[14][15]
-
Electronic Effects: The rearrangement is disfavored when it involves an electron-withdrawing substituent.[14][15] This is because the transition state has some carbocationic character, which is destabilized by electron-withdrawing groups.
-
Acid Catalyst: The choice of acid catalyst can influence the regioselectivity. A weakly acidic medium may favor indolization towards the more substituted carbon.[8]
-
Computational Studies: In complex cases, computational studies can be employed to predict the energetically favored pathway and the likely major product.[14][15]
Q2: Can I predict the major regioisomer based on the structure of my ketone?
A2: While not always straightforward, some generalizations can be made. The reaction tends to proceed through the more stable enamine intermediate. For example, in the case of a ketone with both a methyl and an ethyl group, the cyclization will generally occur at the methylene of the ethyl group, leading to the more substituted indole. However, this can be influenced by the other factors mentioned above.
Section 4: Experimental Protocols and Data
This section provides a general experimental protocol for the Fischer indole synthesis and a comparative table of common acid catalysts.
General Experimental Protocol: Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Indolization: To the crude hydrazone mixture, add a larger portion of glacial acetic acid to act as both solvent and catalyst. Heat the reaction mixture to reflux and monitor the progress by TLC.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The product will often precipitate out of solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water.[8] The crude 2-phenylindole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[11]
Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Acid Catalyst | Type | Common Applications & Notes |
| Zinc Chloride (ZnCl₂) ** | Lewis Acid | A very common and effective catalyst for a wide range of substrates.[1][9] |
| Boron Trifluoride Etherate (BF₃·OEt₂) ** | Lewis Acid | Another frequently used and effective Lewis acid catalyst.[9] |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Often effective for cyclizations that are difficult with other acids.[1][8] |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | A milder Brønsted acid, useful for minimizing tar formation.[1][11] |
| Hydrochloric Acid (HCl) | Brønsted Acid | A strong Brønsted acid, can be effective but may lead to side reactions.[1] |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | A strong Brønsted acid, often used but can cause significant charring.[1] |
| Glacial Acetic Acid | Brønsted Acid | Can serve as both a catalyst and a solvent; a milder option.[8] |
Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer indole synthesis.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Preventing tar and polymer formation in Fischer indole synthesis - Benchchem.
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis - Benchchem.
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Publications. [Link]
- Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem.
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. [Link]
- Troubleshooting common issues in Fischer indole synthesis
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [Link]
-
Why do some Fischer indolizations fail? - PubMed - NIH. [Link]
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- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 7-Ethynyl-1H-indole as a Chemical Probe
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 7-Ethynyl-1H-indole as a chemical probe. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our objective is to empower you with the scientific rationale and practical methodologies to enhance the selectivity of this versatile probe for your specific research applications.
Introduction to this compound
This compound is a valuable chemical probe that combines the biologically relevant indole scaffold with a terminal alkyne group. This dual functionality allows it to be employed in two primary applications: as a potential kinase inhibitor, given that the indole core is a known pharmacophore for this enzyme class, and as a tool for bioorthogonal chemistry, where the ethynyl group can be "clicked" to a reporter molecule for visualization or enrichment.
Frequently Asked Questions (FAQs)
Q1: What are the likely protein targets of this compound?
A1: While direct and comprehensive profiling of this compound is not extensively published, the indole scaffold is a well-established hinge-binding motif for protein kinases.[1][2] Therefore, it is highly probable that this probe interacts with members of the kinase family. A study on a structurally similar compound, 7-acetylene-7-deaza-4'-thioadenosine, identified it as a multi-kinase inhibitor targeting neurotrophic tyrosine receptor kinase 1 (TRKA), dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/1B), and casein kinase 1 delta (CK1δ).[2] It is plausible that this compound may interact with these or other kinases.
Q2: I am observing unexpected phenotypes in my cell-based assay after treatment with this compound. How can I determine if these are due to off-target effects?
A2: Unexpected phenotypes are a common indicator of off-target activity. To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
Use a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against the putative target. For example, a version with a saturated ethyl group instead of the ethynyl group could be a starting point. If the phenotype persists with the inactive control, it is likely an off-target effect.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target protein. If the phenotype observed with this compound is rescued in the knockdown/knockout cells, it strongly suggests the phenotype is on-target.
-
Chemoproteomic Profiling: Employ chemical proteomics to identify the full spectrum of protein interactors of your probe.[3][4][5][6][7] This can provide a direct map of both on- and off-targets.
Q3: What is a typical starting concentration for this compound in a cell-based assay?
A3: The optimal concentration is highly dependent on the cell type and the specific application (e.g., kinase inhibition vs. bioorthogonal labeling). As a general starting point for metabolic labeling, concentrations in the range of 10-50 µM are often used for ethynyl-containing probes.[8] For kinase inhibition, the effective concentration will depend on the potency of the interaction with the target kinase and should be determined empirically through dose-response experiments. It is crucial to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the maximum non-toxic concentration for your specific cell line.
Q4: How can I improve the selectivity of this compound for my target of interest?
A4: Enhancing selectivity is a key challenge in chemical probe development. Several rational approaches can be taken:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold and assess the impact on potency and selectivity.[9] For instance, substitutions on the indole ring can alter the binding affinity and selectivity for different kinases.
-
Structure-Based Design: If the structure of your target protein is known, you can use molecular docking and modeling to design derivatives of this compound that have a higher predicted affinity for the target's binding site and a lower affinity for the binding sites of known off-targets.[10][11]
-
Computational Off-Target Prediction: Utilize computational tools to predict potential off-targets based on the structure of this compound.[12] This can help guide your selectivity screening and SAR efforts.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High background in bioorthogonal labeling experiments (e.g., fluorescence imaging or western blot). | 1. Non-specific binding of the probe or the detection reagent. 2. Probe concentration is too high, leading to off-target labeling. 3. Incomplete removal of excess probe or detection reagent. | 1. Optimize Blocking: Ensure adequate blocking of your cells or membrane (e.g., with BSA or non-fat milk). 2. Titrate Probe Concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound. 3. Thorough Washing: Increase the number and duration of wash steps after probe incubation and after the click reaction. |
| Inconsistent results between experiments. | 1. Variability in cell health or passage number. 2. Inconsistent probe preparation or storage. 3. Variations in incubation times or other experimental parameters. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and in the log phase of growth. 2. Fresh Probe Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution appropriately (e.g., desiccated at -20°C). 3. Strict Protocol Adherence: Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments. |
| Observed phenotype does not correlate with the known function of the putative target. | 1. The phenotype is due to an off-target effect. 2. The probe is acting through a different mechanism than anticipated (e.g., allosteric modulation instead of competitive inhibition). 3. The current understanding of the target's function is incomplete. | 1. Perform Off-Target Validation: Use the strategies outlined in FAQ Q2 to investigate off-target effects. 2. Mechanism of Action Studies: Conduct biochemical assays to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). 3. Consult Literature: Thoroughly review the literature for alternative functions of your target protein. |
| Low or no signal in bioorthogonal labeling experiments. | 1. The probe is not being incorporated into the target biomolecule. 2. The click reaction is inefficient. 3. The probe concentration is too low. | 1. Confirm Target Expression: Ensure your target protein is expressed in the experimental system. 2. Optimize Click Reaction: Verify the quality of your click chemistry reagents (copper catalyst, ligand, and azide-reporter). Consider using a commercially available kit with optimized reagents. 3. Increase Probe Concentration: Titrate the concentration of this compound upwards, being mindful of potential cytotoxicity. |
Experimental Protocols
Protocol 1: General Procedure for Metabolic Labeling and Click Chemistry Detection in Cultured Cells
This protocol provides a general framework for using this compound for metabolic labeling of proteins in cultured cells, followed by detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
This compound
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., from a commercial kit)
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
Probe Incubation: Prepare a working solution of this compound in pre-warmed cell culture medium. A starting concentration of 25 µM is recommended, but this should be optimized for your specific cell line and experiment. Replace the existing medium with the probe-containing medium and incubate for the desired time (e.g., 1-4 hours).
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the azide-reporter, CuSO₄, and a reducing agent in the appropriate buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
If using a fluorescent reporter, you can now proceed with imaging. If using a biotin reporter, you can proceed with secondary detection using streptavidin-conjugated reagents.
-
Protocol 2: Workflow for Identifying Off-Targets using Competitive Chemoproteomics
This workflow outlines a strategy for identifying the off-targets of this compound using a competitive chemoproteomics approach.
Principle: A broad-spectrum, alkyne-tagged probe that reacts with a large number of proteins is used to label the proteome. In a parallel sample, the proteome is pre-incubated with an excess of "free" this compound before labeling with the broad-spectrum probe. Proteins that are true targets of this compound will be "blocked" and will show reduced labeling by the broad-spectrum probe.
Procedure:
-
Cell Lysate Preparation: Prepare a soluble lysate from your cells or tissue of interest.
-
Competitive Inhibition:
-
Control Sample: Treat an aliquot of the lysate with a vehicle control (e.g., DMSO).
-
Experimental Sample: Treat another aliquot of the lysate with an excess of this compound (e.g., 10-100 fold molar excess over the broad-spectrum probe). Incubate for 30-60 minutes.
-
-
Broad-Spectrum Probe Labeling: Add a broad-spectrum alkyne-tagged probe to both the control and experimental samples. Incubate for a defined period.
-
Click Chemistry and Enrichment:
-
Perform a click reaction to attach an azide-biotin tag to the labeled proteins in both samples.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Mass Spectrometry Analysis:
-
Digest the enriched proteins on-bead (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Quantify the relative abundance of the identified proteins in the control and experimental samples. Proteins that show a significant reduction in abundance in the experimental sample are potential targets or off-targets of this compound.
Visualizations
Caption: A decision-making workflow for troubleshooting unexpected phenotypes observed with this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemoproteomic Profiling of a Pharmacophore-Focused Chemical Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome [escholarship.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of 7-Ethynyl-1H-indole Derivatives using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the characterization of 7-ethynyl-1H-indole derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the spectroscopic signatures of this important class of molecules. Due to the limited availability of published experimental data for this compound, this guide will utilize high-quality predicted data for the primary compound of interest and will draw comparisons with the known spectral data of the structurally related 7-methyl-1H-indole.
Introduction: The Significance of this compound Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The introduction of an ethynyl group at the 7-position of the indole ring creates a versatile synthetic handle for further functionalization through reactions such as click chemistry and Sonogashira coupling. This makes this compound derivatives valuable building blocks in the synthesis of novel therapeutic agents and functional materials. Accurate and efficient characterization of these molecules is paramount for quality control, reaction monitoring, and structural elucidation.
I. NMR Spectroscopic Characterization: Unraveling the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
Predicted ¹H and ¹³C NMR Data for this compound
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established increments for substituent effects on the indole ring and the known chemical shifts of terminal alkynes.
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| 1 (N-H) | - | ~8.2 | br s |
| 2 | ~125.0 | ~7.2 | t, J ≈ 2.5 Hz |
| 3 | ~102.5 | ~6.5 | t, J ≈ 2.0 Hz |
| 3a | ~129.0 | - | - |
| 4 | ~121.0 | ~7.6 | d, J ≈ 8.0 Hz |
| 5 | ~122.0 | ~7.1 | t, J ≈ 7.5 Hz |
| 6 | ~120.0 | ~7.0 | d, J ≈ 7.0 Hz |
| 7 | ~115.0 | - | - |
| 7a | ~136.0 | - | - |
| Ethynyl Cα | ~83.0 | - | - |
| Ethynyl Cβ | ~78.0 | ~3.1 | s |
Comparative Analysis with 7-Methyl-1H-indole
To ground these predictions in experimental reality, a comparison with the known NMR data of 7-methyl-1H-indole is instructive.
| Position | 7-Methyl-1H-indole ¹³C (δ, ppm) | 7-Methyl-1H-indole ¹H (δ, ppm) | Predicted this compound ¹³C (δ, ppm) | Predicted this compound ¹H (δ, ppm) |
| 1 (N-H) | - | ~8.0 | - | ~8.2 |
| 2 | 124.1 | 7.17 | ~125.0 | ~7.2 |
| 3 | 102.6 | 6.45 | ~102.5 | ~6.5 |
| 4 | 122.0 | 7.45 | ~121.0 | ~7.6 |
| 5 | 120.9 | 6.98 | ~122.0 | ~7.1 |
| 6 | 119.8 | 6.94 | ~120.0 | ~7.0 |
| 7 | 119.6 | - | ~115.0 | - |
| 7a | 138.0 | - | ~136.0 | - |
| Substituent | 13.7 (CH₃) | 2.41 (CH₃) | ~83.0 (Cα), ~78.0 (Cβ) | ~3.1 (Cβ-H) |
Key Observational Insights:
-
Indole Ring Protons: The chemical shifts of the indole ring protons in this compound are predicted to be largely similar to those of 7-methyl-1H-indole, with minor downfield shifts due to the anisotropic effect of the alkyne.
-
Ethynyl Group Signature: The most significant difference is the appearance of a singlet at approximately 3.1 ppm in the ¹H NMR spectrum, corresponding to the acetylenic proton. In the ¹³C NMR spectrum, two new quaternary signals are expected around 83 and 78 ppm for the sp-hybridized carbons of the ethynyl group.
-
N-H Proton: The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (around 8.2 ppm) and its chemical shift can be highly dependent on solvent and concentration.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 400-600 MHz spectrometer, 32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100-150 MHz spectrometer, 1024 scans, 2-second relaxation delay.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
II. Mass Spectrometric Analysis: Deciphering Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation of this compound
For this compound (C₁₀H₇N, Exact Mass: 141.0578), the molecular ion peak [M]⁺• would be observed at m/z 141. The fragmentation is predicted to follow pathways characteristic of indole and aromatic alkyne functionalities.
Proposed Fragmentation Pathway:
Caption: Integrated workflow for structural characterization.
Conclusion
The structural characterization of this compound derivatives relies on the synergistic use of NMR and MS. While NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, MS confirms the molecular weight and offers complementary structural insights through fragmentation analysis. By comparing predicted data with that of known, structurally similar compounds, researchers can confidently elucidate the structures of novel derivatives. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the scientific integrity of research and development involving this important class of molecules.
References
Comparing the reactivity of 7-Ethynyl-1H-indole with 5-ethynyl-1H-indole
An In-Depth Comparative Guide to the Reactivity of 7-Ethynyl-1H-indole and 5-ethynyl-1H-indole
Abstract
Ethynyl-substituted indoles are cornerstone building blocks in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. The strategic placement of the ethynyl group on the indole scaffold profoundly influences its chemical reactivity and, consequently, its utility in synthetic applications. This guide provides a comprehensive comparison of the reactivity of two key isomers: this compound and 5-ethynyl-1H-indole. We will dissect the underlying electronic and steric factors that govern their differential reactivity and provide experimental data and protocols for key chemical transformations, including Sonogashira cross-coupling and 1,3-dipolar cycloaddition reactions. Our analysis reveals that the 5-ethynyl isomer generally exhibits higher reactivity due to its favorable electronic properties and lower steric encumbrance, whereas the 7-ethynyl isomer presents unique challenges and opportunities for selective functionalization.
Introduction: The Significance of Positional Isomerism in Ethynylindoles
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of an ethynyl group unlocks a versatile chemical handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira) and cycloadditions.[1][2][3] These reactions enable the construction of complex molecular architectures with applications ranging from kinase inhibitors to organic light-emitting diodes (OLEDs).
The choice between using 5-ethynyl-1H-indole and this compound is a critical decision in synthetic design. While structurally similar, the position of the alkyne imparts distinct electronic and steric characteristics to the molecule, dictating its behavior in chemical reactions. Understanding these nuances is paramount for researchers in drug development and materials science to optimize reaction conditions, maximize yields, and achieve desired regioselectivity. This guide aims to elucidate these differences through a combination of theoretical principles and practical, data-supported examples.
Theoretical Framework: Unpacking the Electronic and Steric Drivers of Reactivity
The differential reactivity of the 5- and 7-substituted isomers can be rationalized by considering two primary factors: the electronic distribution within the indole ring and the steric environment surrounding the ethynyl group.
Electronic Properties
The indole ring is an aromatic, π-excessive system. The electron density, however, is not uniformly distributed. The C3 position is the most nucleophilic, followed by C2, and then the positions on the benzene ring.[4][5]
-
5-Ethynyl-1H-indole: The ethynyl group at the C5 position is electronically conjugated with the entire indole π-system. The electron-withdrawing nature of the alkyne can influence the electron density across the ring, potentially affecting electrophilic substitution reactions elsewhere on the scaffold.[6] Crucially, the C5 position is electronically analogous to a substitution on a standard benzene ring, making its reactivity relatively predictable.
-
This compound: The C7 position is situated peri to the N-H group of the pyrrole ring. This proximity can lead to more complex electronic interactions, including potential hydrogen bonding with reagents or catalysts. Furthermore, functionalization at C7 is known to be challenging due to the electronic influence of the adjacent heteroatom and the overall π-electron distribution.[7]
Figure 2. Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Comparative Data:
| Feature | 5-Ethynyl-1H-indole | This compound | Rationale |
| Typical Reaction Time | Shorter (e.g., 2-6 hours) | Longer (e.g., 12-24 hours) | Steric hindrance at C7 slows catalyst coordination and transmetalation. [7][8] |
| Typical Temperature | Lower (e.g., RT to 60 °C) | Higher (e.g., 80-100 °C) | More thermal energy is needed to overcome the activation barrier caused by steric crowding. |
| Catalyst Loading | Standard (e.g., 1-5 mol%) | Often higher (e.g., 5-10 mol%) | A higher catalyst concentration may be required to achieve a reasonable reaction rate. |
| Yields | Generally High | Moderate to High | Yields can be comparable, but often require more rigorous optimization for the C7 isomer. |
Experimental Protocol: General Procedure for Sonogashira Coupling
Causality: This protocol employs a standard Pd/Cu co-catalytic system. The choice of Pd(PPh₃)₂Cl₂ provides a stable and reliable Pd(0) source upon in-situ reduction. CuI is essential for the formation of the copper acetylide, which accelerates the transmetalation step. [1]An amine base (e.g., triethylamine) is used both as a solvent and to neutralize the HX by-product.
-
Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Reagent Addition : Add the respective ethynylindole (5- or this compound, 1.2 equiv.).
-
Solvent/Base : Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N (2:1).
-
Reaction : Stir the mixture at the appropriate temperature (e.g., 60 °C for the 5-isomer, 90 °C for the 7-isomer) and monitor by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Purification : Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. [3][9]In this context, the ethynylindole acts as the "dipolarophile," reacting with a 1,3-dipole such as an azide or a nitrile oxide. [10]
-
Reactivity of 5-Ethynyl-1H-indole : As with the Sonogashira coupling, the C5-alkyne is sterically accessible and readily participates in cycloaddition reactions, often under mild thermal conditions, to form products like triazoles (from azides) or isoxazoles (from nitrile oxides).
-
Reactivity of this compound : The steric hindrance at C7 can significantly impact the rate of cycloaddition. The approach of the 1,3-dipole is impeded, which may lead to a need for higher temperatures or the use of catalysis (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition - CuAAC) to achieve good conversion. In uncatalyzed thermal reactions, the 5-isomer is expected to react significantly faster.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: The CuAAC or "click" reaction is often employed when thermal cycloaddition is slow. [10]It offers excellent regioselectivity (forming the 1,4-disubstituted triazole) and proceeds under mild conditions, which can be advantageous for the sterically hindered this compound. Sodium ascorbate is used as a reducing agent to maintain copper in the active Cu(I) oxidation state.
-
Reagent Preparation : In a vial, dissolve the organic azide (1.0 equiv.) and the ethynylindole (1.05 equiv.) in a 1:1 mixture of t-BuOH and H₂O.
-
Catalyst Addition : To this solution, add sodium ascorbate (0.2 equiv., freshly prepared 1M solution in H₂O), followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv., 1M solution in H₂O).
-
Reaction : Stir the resulting suspension vigorously at room temperature for 12-24 hours.
-
Workup : Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization to yield the 1,4-disubstituted triazole.
Summary and Synthetic Strategy
The choice between 5-ethynyl-1H-indole and this compound is a trade-off between reactivity and the desired substitution pattern of the final product.
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A Comparative Guide for a Privileged Scaffold: 7-Ethynyl-1H-indole Versus Other Terminal Alkynes in Click Chemistry
Introduction
The advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, has revolutionized the fields of drug discovery, chemical biology, and materials science.[1] At the heart of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high efficiency, specificity, and biocompatibility.[2][3] This reaction forges a stable triazole linkage from two readily available functional groups: an azide and a terminal alkyne.[4] While the azide component is relatively consistent, the choice of the terminal alkyne offers a critical opportunity to modulate the properties and functionality of the final conjugate.
Among the vast library of available alkynes, 7-ethynyl-1H-indole stands out. The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[5][6][7] Its incorporation into molecules can significantly influence biological activity and pharmacokinetic properties. This guide provides an in-depth comparison of this compound with other commonly used terminal alkynes in the context of CuAAC click chemistry. We will delve into the mechanistic underpinnings of the reaction, compare performance based on reactivity and structural features, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Mechanistic Overview
The CuAAC reaction is prized for its remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][3] The reaction is not a concerted cycloaddition; rather, it proceeds through a stepwise mechanism involving copper acetylide intermediates.[4][8]
The catalytic cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne. A crucial step is the deprotonation of the alkyne's terminal C-H bond to form a copper(I) acetylide intermediate.[9] This acetylide is the key reactive species that engages the azide. The azide coordinates to the copper center, followed by a cyclization event that forms a six-membered copper-containing ring.[] This intermediate then undergoes reductive elimination to furnish the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[1]
A Survey of Common Terminal Alkynes
The reactivity of the terminal alkyne in CuAAC is influenced by both steric and electronic factors.[11] A diverse range of alkynes are employed, each with distinct characteristics.
-
Propargyl Derivatives (Alcohol, Amine, Ether): These are among the most common and cost-effective alkynes. Their small size minimizes steric hindrance, and they generally exhibit robust reactivity.[12]
-
Phenylacetylene: An aromatic alkyne that is frequently used as a model substrate in reaction development. It is relatively reactive and straightforward to handle.
-
Propiolates and Propiolamides: These alkynes are electronically activated by adjacent electron-withdrawing ester or amide groups. This activation generally leads to faster reaction rates, though it can also increase susceptibility to side reactions like Michael addition.[12]
-
Alkyl Alkynes (e.g., 1-Hexyne): Simple, unactivated alkynes that serve as a baseline for reactivity. They are generally less reactive than electronically activated or propargylic alkynes.
-
Bulky Alkynes (e.g., 3-cyclohexyl-1-propyne): Alkynes with significant steric bulk near the triple bond can exhibit slower reaction rates due to hindered access of the copper catalyst and azide.[11]
The Unique Profile of this compound
This compound is not just another terminal alkyne; it is a functional building block that brings the valuable indole moiety directly into the clicked product.
Structural and Electronic Properties
The indole ring is an electron-rich aromatic system. In the context of the CuAAC reaction, this electronic character is expected to influence the acidity of the terminal proton and the nucleophilicity of the resulting copper acetylide. Unlike alkynes bearing electron-withdrawing groups, the electron-donating nature of the indole may result in slightly more moderate reaction kinetics compared to highly activated alkynes like propiolamides.[12] However, its rigid, planar structure and potential for π-stacking or hydrogen bonding interactions (via the indole N-H) can be advantageous in biological applications, potentially influencing binding affinity and molecular conformation.
A Privileged Scaffold in Drug Discovery
The true value of this compound lies in its identity as a "privileged scaffold." Indole and its derivatives are core components of a vast number of pharmaceuticals and bioactive molecules, including anti-cancer agents, anti-hypertensives, and anti-depressants.[5][7] By using this compound in a click reaction, researchers can rapidly generate libraries of complex molecules built around this proven pharmacophore, significantly accelerating the drug discovery process.[13] This approach allows for the late-stage functionalization of drug candidates or the attachment of probes, imaging agents, or solubility enhancers to an indole-containing core.
Comparative Performance Analysis
While direct, side-by-side kinetic data for this compound against all other alkynes is not extensively published, we can infer its performance based on studies of analogous structures and the fundamental principles of CuAAC reactivity.[12]
| Alkyne Type | Representative Example | Relative Reactivity | Key Considerations |
| Electronically Activated | Ethyl propiolate | +++ (Fastest) | Prone to Michael addition side reactions; may have limited stability.[12] |
| Propargylic | Propargyl alcohol | ++ (Fast) | Excellent balance of reactivity, stability, and cost; widely applicable.[12] |
| Aromatic | Phenylacetylene | ++ (Fast) | Good reactivity, serves as a common benchmark. |
| Electron-Rich Aromatic | This compound | + (Moderate-Fast) | Introduces a privileged medicinal scaffold ; reactivity is robust for most applications. |
| Simple Alkyl | 1-Hexyne | + (Moderate) | Baseline reactivity; useful when no electronic activation is desired. |
| Sterically Hindered | 3,3-Dimethyl-1-butyne | - (Slow) | Significant steric hindrance can dramatically slow or inhibit the reaction.[11] |
Expert Interpretation: this compound is expected to exhibit robust, moderate-to-fast reactivity, likely comparable to simple alkyl or unactivated aromatic alkynes. While it may not match the sheer speed of electron-poor alkynes like propiolates, its reaction rate is more than sufficient for the vast majority of bioconjugation and synthetic applications.[12] The primary rationale for selecting this compound is not to achieve the absolute fastest kinetics, but to leverage the immense strategic advantage of incorporating the indole scaffold directly and efficiently.
Experimental Methodologies
To ensure trustworthy and reproducible results, the following detailed protocols are provided. These represent self-validating systems for performing and comparing CuAAC reactions.
General Protocol for CuAAC Bioconjugation
This protocol is adapted for a typical small-scale bioconjugation, such as labeling a protein or oligonucleotide.[14][15][16]
Materials:
-
Alkyne-modified biomolecule (e.g., 100 µM solution)
-
Azide-containing cargo (e.g., fluorescent dye, 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄), 20 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM in water[17]
-
Sodium Ascorbate, 100 mM in water (prepare fresh)
-
Aminoguanidine Hydrochloride, 100 mM in water (optional, to prevent side reactions with ascorbate byproducts)[14]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule in PBS to a final volume of 430 µL.
-
Add 5 µL of the 10 mM azide-cargo stock solution (final concentration ~100 µM, a 2-fold excess is often sufficient).[18]
-
Prepare a fresh premix of the copper catalyst: combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. This maintains a 1:5 copper-to-ligand ratio, which protects the biomolecule from oxidative damage.[16] Add this 7.5 µL premix to the reaction tube.
-
(Optional) Add 5 µL of 100 mM aminoguanidine.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate. The final concentrations will be approximately: Alkyne (20 µM), Azide (100 µM), CuSO₄ (0.10 mM), THPTA (0.50 mM), and Sodium Ascorbate (5 mM).
-
Gently mix the solution and allow the reaction to proceed at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 8-16 hours).[15]
-
Protect the reaction from light if using a fluorescent azide.
-
Purify the resulting conjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography or dialysis, to remove unreacted cargo and catalyst components.
Workflow for Comparative Kinetic Analysis
To objectively compare the reactivity of this compound against other alkynes, a real-time fluorescence-based assay can be employed using a pro-fluorogenic azide like 3-azido-7-hydroxycoumarin.[19] This compound is non-fluorescent until it undergoes the click reaction to form a highly fluorescent triazole.
Conclusion and Future Perspectives
The choice of a terminal alkyne in click chemistry is a critical decision that extends beyond mere reaction kinetics. While electronically activated alkynes like propiolates may offer the fastest reaction rates, they come with potential stability and selectivity trade-offs.[12] Propargyl derivatives provide a reliable and cost-effective standard for many applications.
This compound occupies a unique and strategic position. It offers robust and efficient reactivity suitable for the vast majority of synthetic and bioconjugation needs, combined with the unparalleled advantage of incorporating a privileged medicinal scaffold directly into the target molecule. For researchers in drug discovery and chemical biology, the ability to rapidly synthesize and screen indole-containing compounds makes this compound a superior choice when the goal is to create molecules with high potential for biological activity.
Future work should focus on generating comprehensive, publicly available kinetic datasets that directly compare this compound with a wide panel of other alkynes under standardized bioconjugation conditions. This would provide an invaluable resource for scientists, enabling them to make even more informed decisions in the design of their next generation of therapeutics, probes, and advanced materials.
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Motati, D. R., Amaradhi, R., & Ganesh, T. Azaindole Therapeutic Agents. Current Medicinal Chemistry. 2020;27(38):6516-6545. [Link]
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The Strategic Swap: A Comparative Guide to the Biological Activity of 7-Azaindole Derivatives and Their Indole Counterparts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Azaindole and Indole Scaffolds, Supported by Experimental Data and Validated Protocols.
Introduction: The Power of a Single Atom Replacement
In the intricate world of medicinal chemistry, the indole nucleus stands as a "privileged structure," a recurring and essential motif in a multitude of natural products and blockbuster drugs.[1][2] Its presence in the amino acid tryptophan alone anchors it deeply in biological processes. However, the quest for optimized drug candidates—with enhanced potency, selectivity, and improved pharmacokinetic profiles—has led researchers to explore subtle yet powerful molecular modifications.
Enter the 7-azaindole, a bioisostere of indole where the carbon atom at position 7 is strategically replaced by a nitrogen atom.[3][4][5][6] This seemingly minor alteration introduces profound changes in the molecule's electronic distribution, hydrogen-bonding capabilities, and overall physicochemical properties.[1][3][4][5][6][7] The 7-azaindole scaffold has emerged as a particularly successful tool for overcoming challenges associated with traditional indole-containing compounds, such as metabolic instability and suboptimal solubility.[3][4]
This guide provides a detailed, evidence-based comparison of the biological activities of 7-azaindole derivatives and their indole counterparts. We will delve into the key physicochemical differences that drive their divergent pharmacological profiles, present comparative biological data from key therapeutic areas, and provide robust, step-by-step experimental protocols for evaluating these activities in your own research.
The Bioisosteric Shift: How One Nitrogen Atom Changes the Game
The substitution of a C-H group with a nitrogen atom transforms the indole scaffold into a 7-azaindole, creating a new set of molecular properties that can be exploited for drug design.
Caption: Bioisosteric replacement of indole with 7-azaindole.
The primary advantages conferred by this "aza-substitution" are summarized below:
| Property | Indole Counterpart | 7-Azaindole Derivative | Rationale & Impact on Biological Activity |
| Hydrogen Bonding | N-H donor | N-H donor & Pyridinic N acceptor | The added nitrogen atom acts as a hydrogen bond acceptor, enabling an additional anchoring point to biological targets like the hinge region of kinases. This can significantly increase binding affinity and potency.[1][3][7] |
| Aqueous Solubility | Generally lower | Often significantly enhanced | The polar nitrogen atom improves interactions with water, which can lead to better solubility and improved bioavailability.[3][4] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | The electron-deficient nature of the pyridine ring makes the 7-azaindole scaffold less prone to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life.[3] |
| Lipophilicity (LogP) | Variable | Can be modulated | The nitrogen atom typically reduces lipophilicity, which can be fine-tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][6] |
Head-to-Head Comparison of Biological Activities
The theoretical advantages of the 7-azaindole scaffold translate into tangible differences in biological performance, particularly in oncology and infectious disease research.
Kinase Inhibition: A Paradigm of Enhanced Potency
The field of kinase inhibition is where 7-azaindole's superiority is most pronounced.[3][8] Kinases are a critical class of drug targets, and their ATP-binding pocket features a "hinge region" rich in hydrogen bond donors and acceptors. The 7-azaindole's ability to mimic the purine core of ATP and form an extra hydrogen bond gives it a distinct advantage.[3][7]
A prime example is Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of BRAF kinase for treating melanoma. Its 7-azaindole core was instrumental in achieving the high potency and favorable pharmacokinetic properties that led to its clinical success.[3]
Caption: 7-azaindole's extra H-bond acceptor enhances kinase binding.
Comparative Data: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Indole Analog IC₅₀ (nM) | 7-Azaindole Analog IC₅₀ (nM) | Fold Improvement |
| FGFR4 Inhibitors | FGFR4 | >10000 | 1.8 | >5500 |
| Src Inhibitors | c-Src | 520 | 150 | 3.5 |
| p38α MAPK Inhibitors | p38α | 15 | 4 | 3.8 |
Note: Data synthesized from multiple sources to illustrate general trends. Direct head-to-head IC₅₀ values can vary based on the specific substitutions on the core scaffold.[9][10]
Cytotoxic and Antiproliferative Activity
The enhanced target engagement of 7-azaindole derivatives often translates to superior anticancer activity. Numerous studies have demonstrated their potent cytotoxic effects across a range of human cancer cell lines.
For instance, a study on cytokinin analogues found that 7-azaindole derivatives exhibited potent cytotoxic activity against human myeloblastic leukaemia (HL-60) cells.[11][12] Another study designing novel 7-azaindole derivatives as DDX3 inhibitors showed effective inhibitory concentrations on cervical (HeLa) and breast (MCF-7, MDA-MB-231) cancer cells.[13]
Comparative Data: In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound Scaffold | N-Substituent | MCF-7 (Breast) | A549 (Lung) | HEPG2 (Liver) |
| 7-Azaindole | -H | 45.3 | 55.4 | 60.1 |
| 7-Azaindole | -CH₃ | 25.6 | 30.2 | 33.5 |
| 7-Azaindole | -C₂H₅ | 18.4 | 22.1 | 25.8 |
| 7-Azaindole | -C₃H₇ | 10.2 | 12.5 | 15.3 |
Data adapted from a study on N-alkyl-7-azaindoles, demonstrating structure-activity relationships.[14] While a direct indole comparison is not provided in this specific dataset, the trend highlights the scaffold's potent activity, which is often superior to indole counterparts in similar assays.[15][16]
Experimental Protocols: A Guide to Comparative Evaluation
To ensure scientific rigor and reproducibility, standardized assays are critical for comparing the biological activities of different compound series. Below are detailed, field-proven protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing kinase inhibition by measuring the amount of ATP remaining after a kinase reaction. Lower kinase activity results in more ATP and a stronger luminescence signal.
Principle: The assay quantifies the activity of a kinase by measuring ATP consumption. The remaining ATP is converted into a light signal by a luciferase/luciferin reaction. Inhibitors will reduce ATP consumption, leading to a higher signal.[17]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution at desired concentrations. Serially dilute the 7-azaindole and indole test compounds in DMSO, then further dilute in kinase buffer.
-
Plate Setup: To a white, opaque 96-well plate, add 5 µL of each test compound dilution. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase/Substrate Addition: Add 20 µL of the kinase/substrate mix to each well except the "no enzyme" controls.
-
Reaction Initiation: Start the reaction by adding 25 µL of the ATP solution to all wells.
-
Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
-
Signal Generation: Add 50 µL of an ATP detection reagent (e.g., Kinase-Glo® or ADP-Glo™) to each well. This reagent stops the kinase reaction and contains luciferase and luciferin to generate a light signal from the remaining ATP.[17]
-
Signal Reading: Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[19][21]
-
Compound Treatment: Prepare serial dilutions of the 7-azaindole and indole test compounds. Remove the old media from the cells and add 100 µL of media containing the test compounds. Include vehicle control (DMSO) wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).[21]
-
MTT Addition: After incubation, add 10 µL of sterile-filtered MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[21]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.[21] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The strategic replacement of an indole with a 7-azaindole core is a well-established and highly effective strategy in modern drug discovery.[2] The introduction of a nitrogen atom at the 7-position provides a powerful handle to modulate key drug-like properties, often leading to significant improvements in biological activity. This is most evident in the development of kinase inhibitors, where the additional hydrogen bond acceptor can dramatically enhance binding affinity and potency.[3][7] Furthermore, the improved physicochemical properties, such as increased solubility and metabolic stability, frequently result in superior pharmacokinetic profiles and overall efficacy.[3][4]
While the 7-azaindole scaffold has proven its merit, the ultimate biological effect of this bioisosteric swap is context-dependent, influenced by the specific target and the substitution patterns on the rest of the molecule.[4] Therefore, the direct, head-to-head comparison using robust and validated experimental protocols, such as those detailed in this guide, remains the gold standard for decision-making in drug development. As researchers continue to innovate, the strategic use of the 7-azaindole scaffold will undoubtedly continue to yield novel and impactful therapeutics.
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A Researcher's Guide to the Validation of 7-Ethynyl-1H-indole as a Selective Chemical Probe for IDO1
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator, fostering an immunosuppressive tumor microenvironment.[1][2] Potent and selective chemical probes are indispensable tools for dissecting the nuanced roles of IDO1 in health and disease, and for validating it as a therapeutic target.[1] This guide provides a comprehensive framework for the rigorous validation of a novel small molecule, 7-Ethynyl-1H-indole, as a potential chemical probe for IDO1.
While numerous indole-containing compounds have been explored as IDO1 inhibitors, simple indole structures have generally shown a lack of activity.[1][3][4][5] However, the unique electronic properties of the ethynyl group at the 7-position of the indole scaffold warrant a thorough investigation into its potential as a selective modulator of IDO1. This document will not present pre-existing data on this compound's IDO1 activity, as such information is not currently available in the public domain. Instead, we will chart a course for its comprehensive evaluation, drawing comparisons with well-characterized IDO1 inhibitors that have reached clinical trials: Epacadostat, Navoximod, and Linrodostat.
The Hallmarks of a High-Quality Chemical Probe
Before embarking on the experimental validation of this compound, it is crucial to understand the defining characteristics of a reliable chemical probe. A well-validated probe should exhibit:
-
Potency: The compound should modulate its target's activity at low concentrations, typically with an in vitro IC50 of less than 100 nM and a cellular EC50 of less than 1 µM.
-
Selectivity: The probe must demonstrate a high degree of selectivity for its intended target over other related proteins. A greater than 30-fold selectivity against off-targets is a generally accepted standard.
-
Target Engagement: There must be direct evidence that the probe physically interacts with its target in a cellular context.
-
A Well-Characterized Mechanism of Action: The mode of inhibition (e.g., competitive, non-competitive, irreversible) should be elucidated.
This guide will outline a systematic approach to assess this compound against these stringent criteria.
The IDO1 Pathway and a Proposed Validation Workflow
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2] This depletion of tryptophan and accumulation of kynurenine suppresses the proliferation and function of effector T-cells and promotes the generation of regulatory T-cells, thereby creating an immunosuppressive environment that allows tumors to evade immune surveillance.[1][2]
Caption: A proposed tiered workflow for the validation of this compound as a chemical probe for IDO1.
Comparative Analysis: Benchmarking Against Established IDO1 Inhibitors
To provide a clear context for the validation of this compound, we will compare its hypothetical target profile with the known properties of three clinical-stage IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat.
| Feature | This compound (Hypothetical) | Epacadostat (INCB024360) | Navoximod (GDC-0919) | Linrodostat (BMS-986205) |
| Biochemical IC50 | To be determined | ~10 nM [6] | ~28 nM [5] | <50 nM [7] |
| Cellular EC50 | To be determined | ~15.3 nM (SKOV-3 cells) [3][4] | ~75 nM [8] | ~1.1 nM (IDO1-HEK293 cells) [9][10] |
| Mechanism of Action | To be determined | Competitive, reversible [3] | Non-competitive [1] | Irreversible [9] |
| Selectivity vs. TDO | To be determined | >1000-fold | ~10-20-fold [1] | >40-fold (vs. IDO2/TDO in cells) [10] |
| Selectivity vs. IDO2 | To be determined | >1000-fold | Not appreciable inhibition [1] | High selectivity [10] |
Experimental Protocols
The following are detailed protocols for the key experiments outlined in the validation workflow.
Biochemical IDO1 Inhibition Assay
This assay directly measures the enzymatic activity of recombinant human IDO1 and the inhibitory potential of the test compound.
Principle: The assay quantifies the production of N'-formylkynurenine, the direct product of the IDO1-catalyzed reaction, by measuring the increase in absorbance at 321 nm.
Materials:
-
Recombinant human IDO1 (His-tagged)
-
L-Tryptophan (Substrate)
-
Ascorbate (Cofactor)
-
Methylene Blue (Cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound and control inhibitors (dissolved in DMSO)
-
UV-transparent 96-well or 384-well plates
-
Spectrophotometer capable of reading absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.
-
Add L-Tryptophan to the reaction mixture to a final concentration of 2 mM.
-
Dispense the reaction mixture into the wells of the microplate.
-
Add serial dilutions of this compound, control inhibitors (Epacadostat, Navoximod, Linrodostat), and DMSO (vehicle control) to the respective wells. Ensure the final DMSO concentration is below 0.5%.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding recombinant human IDO1 to a final concentration of 20 nM to all wells except the blank.
-
Immediately begin monitoring the increase in absorbance at 321 nm at room temperature for 60 minutes.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Kynurenine Production Assay
This assay measures the ability of the test compound to inhibit IDO1 activity within a cellular environment.
Principle: Human cancer cell lines that endogenously express IDO1 upon stimulation with interferon-gamma (IFNγ) are used. The amount of kynurenine secreted into the cell culture medium is quantified as a measure of IDO1 activity.
Materials:
-
Human ovarian cancer cell line (e.g., SKOV-3) or another suitable cell line.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human IFNγ.
-
This compound and control inhibitors (dissolved in DMSO).
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde [Ehrlich's reagent] or a fluorescence-based sensor).
-
Plate reader for colorimetric or fluorescence measurement.
Procedure:
-
Seed SKOV-3 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 48-72 hours.
-
Remove the IFNγ-containing medium and replace it with fresh medium containing serial dilutions of this compound, control inhibitors, or DMSO.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant. For the Ehrlich's reagent method:
-
Add trichloroacetic acid to the supernatant to precipitate proteins.
-
Centrifuge and transfer the clear supernatant to a new plate.
-
Add Ehrlich's reagent and incubate at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Determine the EC50 value by plotting the percentage of kynurenine production relative to the vehicle control against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
This assay provides direct evidence of target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: The binding of a ligand to a protein increases its thermal stability. By heating cell lysates to various temperatures, the amount of soluble (non-denatured) target protein can be quantified by Western blotting or other methods. A shift in the melting curve of the target protein in the presence of the ligand indicates direct binding.
Materials:
-
IDO1-expressing cells.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Anti-IDO1 antibody.
Procedure:
-
Treat intact IDO1-expressing cells with this compound or vehicle (DMSO) for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Centrifuge the heated samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble IDO1 in each sample by Western blotting using an anti-IDO1 antibody.
-
Quantify the band intensities and plot the percentage of soluble IDO1 against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Concluding Remarks
The validation of a novel chemical probe is a rigorous, multi-faceted process that demands careful experimental design and interpretation. This guide provides a robust framework for the systematic evaluation of this compound as a potential selective inhibitor of IDO1. By employing the outlined biochemical and cellular assays and benchmarking against well-characterized clinical candidates, researchers can generate the necessary data to either substantiate or refute its utility as a valuable tool for dissecting IDO1 biology. The successful validation of novel and selective IDO1 probes is paramount to advancing our understanding of its role in cancer and other diseases and to the development of next-generation immunotherapies.
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Orabona, C., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1168157. [Link]
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A Researcher's Guide to Assessing the Cytotoxicity of Novel Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its versatility makes it a "privileged scaffold" for designing novel therapeutic agents, particularly in oncology.[3] Researchers are continuously exploring new indole derivatives for their potential as anticancer agents, necessitating robust and reliable methods for assessing their cytotoxicity. This guide provides an in-depth comparison of key methodologies, supported by experimental data, to aid researchers in the effective evaluation of these novel compounds.
The Importance of Cytotoxicity Screening
Cytotoxicity assays are fundamental in the early stages of drug discovery and development.[4][5] They provide crucial information about a compound's potential to damage or kill cells, which is essential for both safety assessment and determining therapeutic efficacy.[4] For anticancer drug development, the goal is to identify compounds that are highly cytotoxic to cancer cells while exhibiting minimal toxicity to normal, healthy cells.[6][7] This selective cytotoxicity is a key indicator of a promising drug candidate.
Key Mechanisms of Action for Indole Derivatives
Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways.[8][9][10] Understanding these mechanisms is crucial for interpreting cytotoxicity data and guiding further drug development. Common mechanisms include:
-
Induction of Apoptosis: Many indole derivatives trigger programmed cell death, or apoptosis, in cancer cells.[2][8] This can occur through various signaling pathways, including the activation of caspases, which are key executioner proteins in the apoptotic process.[11][12]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[1][9]
-
Inhibition of Tubulin Polymerization: By interfering with the dynamics of microtubules, essential components of the cellular skeleton, these compounds can disrupt cell division.[1][13]
-
Inhibition of Key Enzymes: Indole derivatives have been shown to inhibit enzymes crucial for cancer cell survival and growth, such as topoisomerases and kinases.[1][2][9]
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis.[8]
Comparative Analysis of Cytotoxicity Assays
A variety of in vitro assays are available to assess the cytotoxicity of novel compounds. The choice of assay depends on the specific research question, the expected mechanism of action, and the available resources.[14][15] Here, we compare three widely used methods: the MTT assay, the LDH release assay, and the Annexin V/PI apoptosis assay.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) by metabolically active cells.[16][17] | Cell viability and metabolic activity.[16] | High-throughput, cost-effective, well-established.[5] | Can be affected by compounds that interfere with cellular metabolism or have reducing properties. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[18] | Cell membrane integrity and necrosis. | Simple, sensitive, non-radioactive.[19] | May not detect early apoptotic events; can be influenced by serum LDH.[20] |
| Annexin V/PI Assay | Flow cytometric detection of phosphatidylserine (PS) externalization (Annexin V) and membrane permeability (Propidium Iodide).[21] | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22] | Provides detailed information on the mode of cell death.[21][23] | Requires a flow cytometer; more complex and time-consuming than colorimetric assays.[24] |
Experimental Protocols
To ensure the reliability and reproducibility of cytotoxicity data, it is crucial to follow standardized and well-validated protocols.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17][25] The amount of formazan produced is proportional to the number of viable cells.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with various concentrations of the novel indole derivatives and appropriate controls (e.g., vehicle control, positive control like Doxorubicin).[16] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16][25]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16][26]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[16]
LDH Release Assay Protocol
The LDH assay quantifies the amount of lactate dehydrogenase released into the cell culture medium from cells with damaged membranes.[18] This is a marker of cell lysis and necrosis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds as described for the MTT assay.[19]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[20]
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[20][27]
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 20-30 minutes).[20][27]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[20][27] Controls for background LDH in the medium and maximum LDH release (from lysed cells) are essential for accurate calculations.[20]
Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based assay provides a more detailed analysis of the mode of cell death.[21] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while propidium iodide (PI) can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[22]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the indole derivatives in a suitable culture vessel.
-
Cell Harvesting: After treatment, harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.[21][24]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[21][24]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[21] The results will allow for the quantification of four cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).[21]
Visualizing Experimental Workflows and Cellular Pathways
Diagrams are invaluable tools for visualizing complex experimental workflows and cellular signaling pathways.
Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.
Many indole derivatives induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3.[11][28][29]
Caption: Key signaling pathways involved in caspase-mediated apoptosis.
Comparative Data of Novel Indole Derivatives
The following table presents hypothetical data illustrating how the results from these assays can be used to compare the cytotoxic activity of novel indole derivatives against a cancer cell line (e.g., MCF-7 breast cancer) and a normal cell line (e.g., MCF-10A). Doxorubicin, a standard chemotherapeutic agent, is included as a positive control. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15]
Table 2: Cytotoxicity Profile of Novel Indole Derivatives
| Compound | MCF-7 (Cancer) IC50 (µM) - MTT Assay | MCF-10A (Normal) IC50 (µM) - MTT Assay | Selectivity Index (SI) (Normal IC50 / Cancer IC50) | MCF-7 % Apoptosis (Annexin V+) at 10 µM |
| Indole-A | 5.2 | 48.5 | 9.3 | 65% |
| Indole-B | 15.8 | > 100 | > 6.3 | 25% |
| Indole-C | 0.9 | 12.3 | 13.7 | 85% |
| Doxorubicin | 1.1 | 8.9 | 8.1 | 90% |
Analysis of Comparative Data:
-
Potency: Indole-C demonstrates the highest potency against the MCF-7 cancer cell line, with an IC50 value comparable to the standard drug, Doxorubicin.[6][30]
-
Selectivity: Indole-C also exhibits the highest selectivity index, suggesting it is more toxic to cancer cells than normal cells, a desirable characteristic for an anticancer drug.[6][7] Indole-A also shows good selectivity.
-
Mechanism of Action: The high percentage of apoptotic cells induced by Indole-C and Indole-A at a concentration near their IC50 values suggests that their primary mode of cytotoxic action is the induction of apoptosis.[8][31]
Conclusion
The assessment of cytotoxicity is a critical step in the evaluation of novel indole derivatives as potential anticancer agents. A multi-assay approach, combining methods that measure different cellular parameters such as metabolic activity, membrane integrity, and markers of apoptosis, provides a comprehensive and reliable characterization of a compound's cytotoxic profile. By carefully selecting and executing these assays, and by comparing the results to standard compounds, researchers can effectively identify promising lead candidates for further development in the fight against cancer.[32][33][34][35][36][37][38][39]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Ethynyl-1H-indole
As researchers and drug development professionals, our work with novel compounds like 7-Ethynyl-1H-indole pushes the boundaries of science. This progress, however, demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk assessment and the hierarchy of controls. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each safety measure is critical.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS No. 1057670-22-0) is an indole derivative whose full toxicological profile is not exhaustively characterized.[1] Therefore, we must adopt a conservative approach, treating it as a potentially hazardous substance. The available safety data provides a foundational understanding of its risks.[1]
A crucial first step in any laboratory procedure is a thorough hazard assessment, as mandated by the Occupational Safety and Health Administration (OSHA).[2][3] The known hazard classifications for this compound are summarized below.
| Hazard Class | GHS Pictogram | Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral) | GHS07 (Harmful/Irritant) | H302: Harmful if swallowed.[1] | Ingestion must be strictly avoided. Contaminated hands, gloves, or lab coats can lead to accidental ingestion. |
| Skin Contact | GHS07 (Harmful/Irritant) | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1] | Skin contact can be harmful. The parent compound, indole, is classified as toxic in contact with skin. Impervious gloves and protective clothing are mandatory. |
| Eye Contact | GHS07 (Harmful/Irritant) | Similar indole compounds cause serious eye irritation.[4] | Direct contact can cause serious eye damage. Chemical splash goggles are essential. |
| Inhalation | GHS07 (Harmful/Irritant) | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] | The solid powder can be easily aerosolized, posing an inhalation risk. All handling of the solid form must occur within an engineering control like a fume hood. |
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan, as required by OSHA's Laboratory Standard (29 CFR 1910.1450), prioritizes engineering and administrative controls to minimize exposure potential.[5]
-
Engineering Controls : These are the primary methods for containing the hazard at its source. For this compound, a certified chemical fume hood is mandatory for all operations that may generate dust or aerosols, such as weighing, transferring, and preparing solutions.[6]
-
Administrative Controls : These are procedural measures to reduce risk. This includes developing detailed Standard Operating Procedures (SOPs), designating specific areas for handling this compound, and ensuring all personnel receive comprehensive training on its hazards and control measures.[3]
Core PPE Protocol for this compound
The selection of PPE must be based on a thorough risk assessment of the specific tasks to be performed.[3] The following protocol outlines the minimum required PPE for handling this compound.
Hand Protection
Due to the potential for skin toxicity, robust hand protection is non-negotiable.[1]
-
Glove Type : Use chemically resistant, powder-free nitrile gloves. Check the manufacturer's compatibility chart for breakthrough times if available.
-
Double Gloving : For handling the solid compound or concentrated solutions, double gloving is required. This provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.[7]
-
Technique : Ensure the outer glove's cuff is pulled over the sleeve of the lab coat. Inspect gloves for any signs of degradation or punctures before use.[8] Remove gloves immediately after handling and wash hands thoroughly.
Eye and Face Protection
Protecting your vision from splashes and airborne particles is critical.
-
Minimum Requirement : Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times in the laboratory.[9]
-
Enhanced Protection : When there is a significant risk of splashing (e.g., large volume transfers outside a fume hood, which is not recommended), a full-face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection.[9]
Body Protection
A barrier must be maintained to prevent the contamination of personal clothing and skin.
-
Laboratory Coat : A clean, fully buttoned, long-sleeved laboratory coat is required.
-
Material : For handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron or gown should be worn over the lab coat.[10]
-
Footwear : Closed-toe shoes are mandatory in all laboratory settings.[9]
Respiratory Protection
The primary method for respiratory protection is the use of a chemical fume hood.
-
Standard Operations : All weighing and handling of solid this compound must be performed in a certified chemical fume hood to prevent the inhalation of dust.[1]
-
Supplemental Protection : In the rare event of an engineering control failure or a significant spill, respiratory protection may be necessary. A NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) would be required.[11][12] Use of respirators requires inclusion in a formal respiratory protection program with medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[2]
Operational and Disposal Plans
A systematic approach to laboratory operations minimizes the risk of exposure and contamination.
PPE Workflow: Selection, Donning, and Doffing
The following diagram outlines the critical workflow for using PPE. Adhering to the correct donning (putting on) and doffing (taking off) sequence is essential to prevent cross-contamination.[7]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
